BRD9 Degrader-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H40N4O4 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(E)-2-[4-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxo-3-pyridinyl)phenyl]methyl]-1,4-diazepane-1-carbonyl]-4,4-dimethylpent-2-enenitrile |
InChI |
InChI=1S/C30H40N4O4/c1-20-21(2)28(35)32(6)18-24(20)22-14-26(37-7)25(27(15-22)38-8)19-33-10-9-11-34(13-12-33)29(36)23(17-31)16-30(3,4)5/h14-16,18H,9-13,19H2,1-8H3/b23-16+ |
InChI Key |
FRHWLDNQCXFAJM-XQNSMLJCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Orchestrated Degradation of BRD9: A Technical Guide to the Mechanism of Action of BRD9 Degraders
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of BRD9 degraders, a promising class of molecules for therapeutic intervention in oncology and other diseases. Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, playing a critical role in the regulation of gene expression.[1] Its aberrant activity has been implicated in various malignancies, including synovial sarcoma and acute myeloid leukemia, making it a compelling therapeutic target.[2] This document provides a detailed overview of the core mechanism, experimental protocols to assess degrader efficacy, and quantitative data for representative BRD9 degraders.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
BRD9 degraders are heterobifunctional molecules, often referred to as Proteolysis-Targeting Chimeras (PROTACs).[3] Their mechanism of action relies on co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate the BRD9 protein.[3] This process can be broken down into several key steps:
-
Ternary Complex Formation: The degrader molecule simultaneously binds to both the BRD9 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or DDB1 and CUL4 associated factor 16 (DCAF16).[3][4][5] This forms a transient ternary complex, bringing BRD9 into close proximity with the E3 ligase.[3][4]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BRD9 protein.[4] This results in the formation of a polyubiquitin (B1169507) chain on BRD9.
-
Proteasomal Recognition and Degradation: The polyubiquitinated BRD9 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted cellular proteins.[4] The proteasome unfolds and proteolytically degrades BRD9 into small peptides, while the degrader molecule and ubiquitin are released and can participate in further degradation cycles.
This targeted degradation approach offers a distinct advantage over traditional inhibition, as it removes the entire protein, including any non-enzymatic scaffolding functions.[2]
Quantitative Data Summary
The efficacy of BRD9 degraders is typically quantified by their ability to induce degradation (DC50 and Dmax) and inhibit cell proliferation (IC50). The following table summarizes key quantitative data for representative BRD9 degraders from published studies.
| Degrader | Cell Line | DC50 | Dmax | IC50 | E3 Ligase Recruited | Reference |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% | Not Reported | DCAF16 | [5] |
| MCF-7 | 2 nM | 70% | Not Reported | DCAF16 | [5] | |
| E5 | MV4-11 | 16 pM | Not Reported | 0.27 nM | Not Specified | [6] |
| OCI-LY10 | Not Reported | Not Reported | 1.04 nM | Not Specified | [6] |
Signaling Pathways Involving BRD9
BRD9 has been shown to regulate several key signaling pathways implicated in cancer and development. Understanding these pathways provides context for the therapeutic potential of BRD9 degradation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of BRD9 degraders.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to visualize and quantify the dose- and time-dependent degradation of BRD9 protein following treatment with a degrader.
Materials:
-
Cell line of interest (e.g., MV4-11, MOLM-13)[4]
-
BRD9 degrader and DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[3]
-
BCA Protein Assay Kit[3]
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-β-actin or anti-GAPDH (loading control)[3]
-
HRP-conjugated secondary antibody[3]
-
Enhanced Chemiluminescence (ECL) substrate[3]
-
Chemiluminescence imaging system[4]
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells). Treat cells with a serial dilution of the BRD9 degrader or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[3][7] Centrifuge the lysates to pellet cell debris and collect the supernatant.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.[3]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[3] Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[3] Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3][4]
-
Detection: After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3][4]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of BRD9 degradation relative to the vehicle control.[4]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the BRD9-degrader-E3 ligase ternary complex.
Materials:
-
Cell line of interest
-
BRD9 degrader and DMSO
-
Co-Immunoprecipitation Kit
-
Antibody against the E3 ligase (e.g., anti-Cereblon) or a tag on the degrader[7]
-
Antibody against BRD9[7]
-
Lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the BRD9 degrader or DMSO. Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or a tag) conjugated to beads (e.g., protein A/G). This will pull down the E3 ligase and any interacting proteins.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against BRD9 to detect its presence in the immunoprecipitated complex. A band for BRD9 in the degrader-treated sample, but not in the control, confirms the formation of the ternary complex.
Protocol 3: Cell Viability Assay
This protocol measures the effect of BRD9 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
BRD9 degrader and DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at a low density in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD9 degrader or DMSO.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot the percentage of cell viability against the log of the degrader concentration to determine the IC50 value.
This technical guide provides a foundational understanding of the mechanism of action of BRD9 degraders. The detailed protocols and pathway diagrams serve as a valuable resource for researchers actively engaged in the development and characterization of these innovative therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Core Principle of Targeted Protein Degradation by BRD9 Degrader-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principle of targeted protein degradation focusing on BRD9 Degrader-4. Bromodomain-containing protein 9 (BRD9) is a key epigenetic reader and a component of the noncanonical SWI/SNF (ncBAF) chromatin remodeling complexes.[1] Its role in transcriptional regulation has implicated it in the pathogenesis of several cancers, including synovial sarcoma and acute myeloid leukemia, making it a compelling therapeutic target.[1][2] Targeted protein degradation offers a novel therapeutic modality to eliminate BRD9 rather than merely inhibiting it.[3] This document details the mechanism of action, presents key quantitative data, outlines experimental protocols for studying BRD9 degradation, and visualizes the associated cellular pathways and workflows.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a bifunctional molecule, described as a "molecular glue," designed to specifically eliminate the BRD9 protein.[4] The core principle of its action, like other targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras), is to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS).[5][6][7]
This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound acts as a molecular bridge, facilitating the formation of a ternary complex between the BRD9 protein and an E3 ubiquitin ligase.[5][8][9] One end of the degrader molecule binds to BRD9, while the other end recruits an E3 ligase, such as Cereblon (CRBN) or DCAF16.[5][10]
-
Ubiquitination of BRD9: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the BRD9 protein.[8] This results in the formation of a polyubiquitin (B1169507) chain on BRD9.
-
Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized as a substrate for degradation by the 26S proteasome.[8] The proteasome unfolds and proteolytically degrades BRD9 into small peptides, effectively eliminating it from the cell. The degrader molecule is then released and can catalytically induce the degradation of another BRD9 protein.[9]
This catalytic mode of action is a key advantage of targeted protein degradation, as sub-stoichiometric amounts of the degrader can lead to a significant and sustained reduction of the target protein.[9]
Quantitative Data on BRD9 Degrader Efficacy
The potency of a protein degrader is typically quantified by its DC50 (Degradation Concentration 50%), which is the concentration of the degrader required to reduce the level of the target protein by 50%. The Dmax represents the maximum percentage of protein degradation achievable.
| Degrader Name | DC50 | Dmax | Cell Line(s) | E3 Ligase Recruited | Reference(s) |
| This compound | ≤25 nM | Not Specified | Not Specified | Not Specified | [4] |
| AMPTX-1 | 0.5 nM | 93% | MV4-11 | DCAF16 | [10] |
| AMPTX-1 | 2 nM | 70% | MCF-7 | DCAF16 | [10] |
| dBRD9 | Not Specified | Not Specified | MOLM-13 | Pomalidomide (CRBN) | [7] |
| PROTAC 11 | 50 nM | Not Specified | Not Specified | Pomalidomide (CRBN) | [6] |
| PROTAC 23 | 1.8 nM | Not Specified | Not Specified | VHL | [6] |
Signaling Pathways Involving BRD9
BRD9 is involved in the regulation of several critical signaling pathways implicated in cancer cell proliferation, survival, and differentiation. Targeted degradation of BRD9 can therefore modulate these pathways to achieve a therapeutic effect.
References
- 1. Gene - BRD9 [maayanlab.cloud]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. biorxiv.org [biorxiv.org]
BRD9 as a Therapeutic Target in Acute Myeloid Leukemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy with a pressing need for novel therapeutic strategies. Emerging evidence has identified Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, as a critical dependency for AML cell survival and proliferation. BRD9 is frequently overexpressed in AML patient samples compared to healthy hematopoietic progenitors, and its inhibition has demonstrated potent anti-leukemic activity in preclinical models. This technical guide provides a comprehensive overview of BRD9 as a therapeutic target in AML, detailing its mechanism of action, summarizing key preclinical data, providing detailed experimental protocols for its investigation, and visualizing the core signaling pathways and experimental workflows.
The Role and Mechanism of Action of BRD9 in AML
BRD9 functions as an epigenetic reader, specifically recognizing and binding to acetylated lysine (B10760008) residues on histone tails through its bromodomain.[1] This interaction is crucial for the recruitment of the ncBAF complex to specific genomic loci, where it modulates chromatin structure and regulates gene expression.[1] In the context of AML, BRD9 plays a pivotal role in maintaining a block in myeloid differentiation and promoting unrestrained proliferation.[2][3]
Several key mechanisms underscore the therapeutic potential of targeting BRD9 in AML:
-
Transcriptional Dysregulation: BRD9-containing ncBAF complexes are recruited to enhancers and promoters of genes critical for leukemogenesis, including the master oncogene MYC.[4] Inhibition of BRD9 leads to the downregulation of MYC and other pro-proliferative genes.[4]
-
Maintenance of an Immature State: BRD9 activity is required to repress genes associated with myeloid maturation.[3] Its inhibition can, therefore, promote the differentiation of leukemic blasts.
-
STAT5 Signaling Pathway: BRD9 has been shown to sustain the activation of the STAT5 signaling pathway, a critical driver of proliferation and survival in AML cells.[5] BRD9 depletion leads to the upregulation of SOCS3, a negative regulator of STAT5, resulting in decreased STAT5 phosphorylation and the induction of apoptosis.[5][6]
Preclinical Evidence for Targeting BRD9 in AML
A growing body of preclinical research validates BRD9 as a promising therapeutic target in AML. Studies utilizing both small molecule inhibitors (e.g., I-BRD9) and potent heterobifunctional degraders (e.g., FHD-609) have demonstrated significant anti-leukemic effects.
In Vitro Efficacy of BRD9 Inhibitors and Degraders
BRD9 inhibitors and degraders have shown potent and selective activity against a broad panel of AML cell lines. The degrader FHD-609, in particular, has demonstrated superior potency, with a subset of AML cell lines exhibiting high sensitivity (IC50 < 20 nM).[7]
| Compound | AML Cell Line | IC50 (nM) | Reference |
| FHD-609 | EOL-1 | < 20 | [7] |
| MV4-11 | < 20 | [7] | |
| MOLM-13 | < 20 | [7] | |
| OCI-AML-2 | < 20 | [7] | |
| OCI-AML-3 | < 20 | [7] | |
| NOMO-1 | < 20 | [7] | |
| Kasumi-1 | < 20 | [7] | |
| I-BRD9 | MV4-11 | More sensitive than NB4 | [3] |
| NB4 | Dose-dependent inhibition | [3] |
Table 1: In Vitro Activity of BRD9-Targeting Compounds in AML Cell Lines.
Downstream Cellular Effects of BRD9 Inhibition
Targeting BRD9 in AML cells triggers a cascade of anti-leukemic cellular responses, including cell cycle arrest, induction of apoptosis, and in some contexts, differentiation.
| Downstream Effect | Marker | Observation upon BRD9 Inhibition/Degradation | Reference |
| Apoptosis | Cleaved PARP | Increased | [1][8] |
| Cleaved Caspase-3 | Increased | [1][8] | |
| Cleaved Caspase-9 | Increased | [1][8] | |
| Cell Cycle Arrest | CDKN1A (p21) mRNA | Increased | [8] |
| CDKN2B (p15) mRNA | Increased | [8] | |
| Signaling Pathway Modulation | pSTAT5 | Decreased | [9] |
| MYC mRNA | Decreased | [4][10] |
Table 2: Key Downstream Cellular and Molecular Effects of BRD9 Inhibition in AML.
Potential Biomarkers of Response
Preliminary studies suggest that high expression of the transcription factor Interferon Regulatory Factor 8 (IRF8) may serve as a predictive biomarker for sensitivity to BRD9 degraders like FHD-609 in AML.[7] AML cell lines with high IRF8 expression are generally more sensitive to FHD-609.[7]
Signaling Pathways and Experimental Workflows
BRD9 Signaling Pathway in AML
Caption: BRD9 signaling network in AML.
Experimental Workflow for Evaluating BRD9 Inhibitors
Caption: Workflow for preclinical evaluation of BRD9 inhibitors in AML.
Mechanism of Action of BRD9 Inhibition
Caption: Mechanism of anti-leukemic action of BRD9 inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the therapeutic potential of BRD9 inhibitors in AML.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of BRD9 inhibitors on the viability of AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, NB4)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
BRD9 inhibitor/degrader (e.g., I-BRD9, FHD-609)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the BRD9 inhibitor in culture medium. Add the desired concentrations of the inhibitor or DMSO vehicle control to the wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in AML cells following treatment with a BRD9 inhibitor.
Materials:
-
AML cells treated with BRD9 inhibitor or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis for Apoptosis and Signaling Markers
This protocol is for detecting changes in protein expression related to apoptosis and key signaling pathways.
Materials:
-
AML cell lysates from treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-pSTAT5, anti-STAT5, anti-BRD9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of BRD9 target genes.
Materials:
-
RNA extracted from treated and control AML cells
-
cDNA synthesis kit
-
SYBR Green or TaqMan Master Mix
-
Gene-specific primers (e.g., for MYC, CDKN1A, CDKN2B, and a housekeeping gene like GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA and reverse transcribe 1 µg of RNA into cDNA.
-
qPCR Reaction Setup: Prepare a reaction mixture containing cDNA, SYBR Green/TaqMan Master Mix, and forward and reverse primers.
-
Real-Time PCR: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion and Future Directions
The compelling preclinical data strongly support the continued investigation of BRD9 as a therapeutic target in AML. The development of potent and selective BRD9 degraders represents a particularly promising avenue. Future research should focus on elucidating the full spectrum of BRD9's downstream targets, refining patient selection strategies through biomarker discovery, and evaluating the efficacy of BRD9-targeted therapies in combination with existing AML treatments. The progression of BRD9 degraders into clinical trials for AML will be a critical next step in translating these promising preclinical findings into tangible benefits for patients.
References
- 1. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - Zhou - Translational Cancer Research [tcr.amegroups.org]
- 4. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. foghorntx.com [foghorntx.com]
- 8. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
The ncBAF Complex: A Deep Dive into its Function and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
The intricate landscape of gene regulation is orchestrated by a symphony of molecular machines, among which chromatin remodeling complexes play a pivotal role. These complexes dynamically alter the structure of chromatin, the tightly packaged form of DNA in eukaryotic cells, to control the accessibility of genetic information. The mammalian SWI/SNF (Switch/Sucrose Non-Fermentable) family of chromatin remodelers, also known as BAF (BRG1/BRM-associated factor) complexes, are key players in this process.[1][2] For years, the canonical BAF (cBAF) and polybromo-associated BAF (PBAF) complexes were the primary focus of research. However, a distinct and non-canonical BAF (ncBAF) complex has emerged as a critical regulator of gene expression with unique functions in development and disease.[1][3][4] This guide provides a comprehensive technical overview of the ncBAF complex, detailing its core functions, subunit composition, and the experimental methodologies used to elucidate its mechanisms.
Core Function: A Unique Regulator of Chromatin Architecture
The fundamental role of the ncBAF complex is to modulate chromatin structure through ATP-dependent nucleosome remodeling.[1][5] This process involves the repositioning, eviction, or alteration of nucleosomes, the basic units of chromatin, thereby influencing the binding of transcription factors and other regulatory proteins to DNA.[1][5] A defining characteristic of the ncBAF complex is its distinct genomic localization. Unlike its canonical counterparts, the ncBAF complex is uniquely enriched at CTCF (CCCTC-binding factor) sites and gene promoters.[3][4] CTCF is a key architectural protein involved in organizing the three-dimensional structure of the genome, suggesting that ncBAF plays a specialized role in maintaining higher-order chromatin organization and regulating gene expression at specific genomic loci.
Subunit Composition: Distinguishing ncBAF from its Canonical Counterparts
The mammalian BAF complexes are large, multi-subunit assemblies with a modular organization.[6] While sharing a core set of subunits, including an ATPase engine (either SMARCA4/BRG1 or SMARCA2/BRM), the three major types of BAF complexes—cBAF, PBAF, and ncBAF—are defined by the presence of unique, mutually exclusive subunits.[1][5] The ncBAF complex is distinguished by the absence of several key cBAF and PBAF components and the presence of its signature subunits: BRD9 and GLTSCR1 (or its paralog GLTSCR1L).[1][5]
| Complex | Core Subunits (Shared) | Unique/Defining Subunits | Key Distinguishing Features |
| ncBAF | SMARCA4/2, SMARCC1, SMARCD1, ACTL6A, SMARCB1 (often absent in cancer contexts where ncBAF is essential) | BRD9, GLTSCR1/1L | Lacks ARID1A/B, ARID2, PBRM1, PHF10, DPF1/2/3, and SMARCE1.[1][5] |
| cBAF | SMARCA4/2, SMARCC1/2, SMARCD1/2/3, ACTL6A, SMARCB1, SMARCE1 | ARID1A/B, DPF1/2/3 | Contains ARID1A or ARID1B and members of the DPF family. |
| PBAF | SMARCA4/2, SMARCC1/2, SMARCD1/2/3, ACTL6A, SMARCB1, SMARCE1 | ARID2, PBRM1, PHF10, BRD7 | Contains ARID2, PBRM1, and BRD7.[7] |
Quantitative Insights into ncBAF Function
Quantitative analysis of the ncBAF complex's biochemical activities and its impact on gene expression is crucial for a complete understanding of its function. While detailed kinetic and affinity data are still emerging, several studies have provided valuable quantitative insights.
| Parameter | Value/Observation | Experimental Context | Reference |
| Gene Expression Changes upon BRD9 Inhibition | Repression of myeloid maturation factors and tumor suppressor genes. | Acute Myeloid Leukemia (AML) cell lines treated with a BRD9 inhibitor. | [3] |
| Chromatin Accessibility Changes | Reduced accessibility at GATA, ETS, and AP-1 motifs; increased accessibility at SNAIL, HIC, and TP53 motifs upon BRD9 inhibition. | ATAC-seq in AML cell lines following BRD9 bromodomain inhibition. | [3] |
| Protein Interactions of BRD9 Splice Isoform | Augmented interaction with core ncBAF subunits (BICRA, SMARCA4, SMARCC1); decreased binding of auxiliary proteins (SPEN, BRCA2, CHD9). | Protein interactome analysis of a BRD9 splice isoform in Chronic Lymphocytic Leukemia (CLL). | [8][9] |
Molecular Interactions and Signaling Pathways
The ncBAF complex does not function in isolation; it is part of a complex network of interactions that regulate gene expression. Its recruitment to specific genomic locations and its interplay with other proteins are key to its function.
The ncBAF complex is recruited to chromatin, in part, through its association with CTCF-bound regions and promoters. The bromodomain of the BRD9 subunit is thought to play a role in "reading" acetylated histone marks, which can contribute to the complex's localization and activity. Once recruited, the ATPase activity of SMARCA4/2 remodels nucleosomes, creating a more accessible chromatin environment that facilitates the binding of transcription factors and the transcriptional machinery, ultimately leading to changes in the expression of target genes.
Experimental Protocols for Studying the ncBAF Complex
Elucidating the function of the ncBAF complex requires a combination of biochemical, proteomic, and genomic approaches. Below are detailed methodologies for key experiments.
Co-immunoprecipitation (Co-IP) for Identifying ncBAF Protein Interactions
This technique is used to isolate the ncBAF complex and identify its interacting partners from cell lysates.
Methodology:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to an ncBAF subunit (e.g., anti-BRD9 or anti-GLTSCR1) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or by using a gentle elution buffer (e.g., glycine-HCl, pH 2.5).
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.
Chromatin Immunoprecipitation sequencing (ChIP-seq) for Mapping ncBAF Genomic Occupancy
ChIP-seq is a powerful technique to identify the genome-wide binding sites of ncBAF subunits.
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to generate fragments of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against an ncBAF subunit (e.g., anti-BRD9).
-
Immune Complex Capture: Use protein A/G beads to pull down the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment.
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to Profile Chromatin Accessibility
ATAC-seq is used to assess genome-wide chromatin accessibility changes resulting from ncBAF activity.
Methodology:
-
Cell Preparation: Harvest a small number of cells (e.g., 50,000) and lyse them to isolate nuclei.
-
Tagmentation: Incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will cut and ligate adapters into accessible regions of the genome.
-
DNA Purification: Purify the tagmented DNA fragments.
-
PCR Amplification: Amplify the tagmented DNA using PCR to add sequencing indices and generate a sequencing library.
-
Library Purification and Sequencing: Purify the PCR library and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome. The density of reads in a particular region corresponds to the level of chromatin accessibility.
The ncBAF Complex in Disease and as a Therapeutic Target
The critical role of the ncBAF complex in gene regulation makes its dysregulation a contributing factor to various diseases, most notably cancer.[10] A fascinating concept that has emerged is that of "synthetic lethality." In certain cancers, such as synovial sarcoma and malignant rhabdoid tumors, the cBAF complex is perturbed due to mutations or loss of specific subunits (e.g., SMARCB1).[3][4] In these contexts, the cancer cells become dependent on the remaining ncBAF complex for their survival and proliferation.[3][4] This dependency creates a therapeutic window, where inhibiting the ncBAF complex can selectively kill cancer cells while sparing normal cells that have a functional cBAF complex.
The subunits unique to the ncBAF complex, particularly BRD9, have become attractive targets for drug development.[3] Small molecule inhibitors and degraders of BRD9 have shown promise in preclinical models of cBAF-mutant cancers, highlighting the therapeutic potential of targeting the ncBAF complex.[3][4]
Conclusion
The ncBAF complex represents a specialized branch of the BAF family of chromatin remodelers with distinct subunit composition, genomic localization, and regulatory functions. Its unique role in maintaining gene expression, particularly in the context of cBAF-deficient cancers, has positioned it as a significant target for novel cancer therapies. The continued application of advanced genomic and proteomic techniques will undoubtedly unravel further intricacies of ncBAF function, paving the way for the development of targeted therapeutics for a range of human diseases.
References
- 1. Reactome | Formation of the non-canonical BAF (ncBAF) complex [reactome.org]
- 2. Small Molecule Targeting of Specific BAF (mSWI/SNF) complexes for HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Understanding architecture of cancer-linked BAF protein complexes provides insight into disease | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. The non-canonical BAF chromatin remodeling complex is a novel target of spliceosome dysregulation in SF3B1-mutated chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The non-canonical BAF chromatin remodeling complex is a novel target of spliceosome dysregulation in SF3B1-mutated chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of assembly mode of non-canonical BAF (ncBAF) chromatin remodeling complex core module - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of BRD9 Degrader CFT8634: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology.[1] Its role as an epigenetic reader, recognizing acetylated histones to regulate gene expression, is particularly critical in cancers with specific genetic alterations, such as synovial sarcoma and SMARCB1-deficient solid tumors. In these contexts, a synthetic lethal dependency on BRD9 arises, making its targeted degradation a promising therapeutic strategy.[1][2] This technical guide details the discovery and development of CFT8634, an orally bioavailable, potent, and selective BRD9 degrader.
CFT8634 is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), designed to hijack the body's natural protein disposal machinery. It achieves this by simultaneously binding to BRD9 and the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD9.[3][4] This approach offers a distinct advantage over traditional inhibition, as it leads to the complete removal of the target protein, potentially overcoming resistance mechanisms and offering a more durable therapeutic effect.[5]
Discovery and Optimization
The development of CFT8634 was a result of a systematic drug discovery process aimed at creating a potent and selective BRD9 degrader with favorable drug-like properties. The process involved the synthesis and screening of a series of compounds, optimizing the three key components of the PROTAC molecule: the BRD9-binding warhead, the E3 ligase-recruiting ligand, and the linker connecting them.
Initial efforts focused on identifying a high-affinity ligand for the BRD9 bromodomain. This was followed by the selection of a suitable E3 ligase binder, in this case, a ligand for Cereblon (CRBN). The linker was then systematically modified to optimize the formation of a stable ternary complex between BRD9, CFT8634, and CRBN, which is essential for efficient ubiquitination and degradation. This optimization process led to the identification of CFT8634 as a lead candidate with excellent potency, selectivity, and oral bioavailability.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for CFT8634 from preclinical studies.
Table 1: In Vitro Potency and Selectivity of CFT8634
| Parameter | Cell Line | Value | Reference |
| DC50 (BRD9 Degradation) | Synovial Sarcoma | 2 nM | [1][6] |
| DC50 (BRD9 Degradation) | SMARCB-1 deficient | 2.7 nM | [3] |
| Emax (Maximum Degradation) | Not specified | 4-5% remaining protein | [2] |
| Selectivity | BromoScan® | Highly selective for BRD9 | [7] |
Table 2: Preclinical Pharmacokinetics of CFT8634
| Species | Clearance (mL/min/kg) | Oral Bioavailability (%) | Reference |
| Mouse | 6 | 74 | [2] |
| Rat | 22 | 83 | [2] |
Mechanism of Action and Signaling Pathway
CFT8634 functions by inducing the proximity of BRD9 to the E3 ubiquitin ligase CRBN. This induced ternary complex formation facilitates the transfer of ubiquitin from the E2-conjugating enzyme to BRD9, leading to its polyubiquitination. The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.[1][4]
In SMARCB1-perturbed cancers, the loss of SMARCB1 function leads to a dependency on the ncBAF complex, of which BRD9 is a crucial subunit. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to the downregulation of oncogenic transcriptional programs and subsequent inhibition of tumor growth.[1][7]
Caption: Mechanism of action of CFT8634 leading to BRD9 degradation and tumor growth inhibition.
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of CFT8634 are proprietary to C4 Therapeutics. However, based on published data and general methodologies in the field of targeted protein degradation, the following are representative protocols for key experiments.
Western Blot for BRD9 Degradation
Objective: To quantify the reduction in BRD9 protein levels following treatment with CFT8634.
Methodology:
-
Cell Culture and Treatment: Synovial sarcoma or SMARCB1-null tumor cells are seeded in multi-well plates and allowed to adhere overnight. Cells are then treated with a dose-response of CFT8634 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BRD9. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Band intensities are quantified using densitometry software. BRD9 levels are normalized to the loading control. The DC50 (concentration at which 50% of the protein is degraded) is calculated from the dose-response curve.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of orally administered CFT8634 in a xenograft model.
Methodology:
-
Xenograft Model: Patient-derived xenograft (PDX) models of synovial sarcoma are established by implanting tumor fragments subcutaneously into immunocompromised mice.[2]
-
Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. CFT8634 is administered orally at various doses (e.g., 10, 30, 100 mg/kg) daily or on an intermittent schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested at specified time points after the final dose to assess BRD9 protein levels by western blot or immunohistochemistry to confirm target engagement and degradation.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
Caption: A simplified workflow for the discovery and development of CFT8634.
Clinical Development and Future Outlook
CFT8634 entered a Phase 1/2 clinical trial (NCT05355753) for the treatment of patients with synovial sarcoma and SMARCB1-null tumors.[8][9] The initial clinical data demonstrated that CFT8634 was well-tolerated and achieved dose-proportional plasma exposure with robust BRD9 degradation in patient tumor samples, confirming its mechanism of action in humans.[10]
However, in late 2023, C4 Therapeutics announced the discontinuation of the development of CFT8634 as a monotherapy for synovial sarcoma and SMARCB1-null tumors. While the drug was well-tolerated, the high levels of BRD9 degradation did not translate into sufficient clinical efficacy in heavily pre-treated patients.[11]
Despite the discontinuation of this specific program, the discovery and development of CFT8634 have provided valuable insights into the therapeutic potential of targeting BRD9 through degradation. The successful translation of a potent and selective oral degrader from preclinical models to human clinical trials, with clear evidence of target engagement, represents a significant achievement in the field of targeted protein degradation. Future efforts may explore the use of BRD9 degraders in combination with other anti-cancer agents or in different patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. C4 Therapeutics doses first subject in Phase I/II cancer therapy trial [clinicaltrialsarena.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. c4therapeutics.com [c4therapeutics.com]
- 8. C4 Therapeutics Announces First Patient Dosed in Phase 1/2 Clinical Trial Evaluating CFT8634, an Orally Bioavailable BiDAC™ Degrader for the Treatment of Synovial Sarcoma and SMARCB1-null Tumors - BioSpace [biospace.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. fiercebiotech.com [fiercebiotech.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biological Function of Bromodomain-Containing Protein 9
Abstract
Bromodomain-containing protein 9 (BRD9) is an epigenetic reader and a key subunit of the non-canonical SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex, also known as GBAF.[1][2] Its primary function involves the recognition of acetylated lysine (B10760008) residues on histones, which facilitates the recruitment of the remodeling machinery to specific genomic loci, thereby modulating gene expression.[3][4] Dysregulation of BRD9 has been implicated in a variety of malignancies, including malignant rhabdoid tumors, acute myeloid leukemia, and prostate cancer, making it a compelling target for therapeutic development.[1][5] This document provides a comprehensive overview of the core biological functions of BRD9, its involvement in critical signaling pathways, quantitative data on its interactions, and detailed experimental protocols for its study.
Core Biological Function: Chromatin Remodeling and Gene Transcription
BRD9 is a member of the bromodomain and extraterminal domain (BET) family of proteins and a crucial component of the non-canonical BAF (ncBAF) complex, a subtype of the mammalian SWI/SNF chromatin remodeling complexes.[3][5][6] These complexes utilize the energy from ATP hydrolysis to alter chromatin structure, which is fundamental to the regulation of gene expression.[2]
The function of BRD9 is centered on its two key domains:
-
Bromodomain (BD): This domain functions as an epigenetic "reader," specifically recognizing and binding to acetylated lysine residues on histone tails.[4][7] This interaction is a critical first step for tethering the ncBAF complex to chromatin.[5] The BRD9 bromodomain has been shown to bind not only acetylated histones H3 and H4 but also butyrylated histones, suggesting a broader reading capability.[2][6]
-
DUF3512 Domain: While the bromodomain is essential for chromatin targeting, the DUF3512 domain is critical for the structural integrity and assembly of the ncBAF complex.[5][8]
The recruitment of the ncBAF complex by BRD9 to promoters and enhancers leads to localized nucleosome remodeling.[8][9] This action increases the accessibility of DNA to transcription factors and the core transcriptional machinery, ultimately leading to the activation or repression of target gene expression.[4][10]
Caption: Workflow of BRD9 in mediating gene transcription through chromatin remodeling.
Involvement in Signaling Pathways and Disease
BRD9 plays a significant role in various cellular processes and its aberration is linked to multiple diseases, most notably cancer.
Cancer
BRD9 has been identified as an oncogenic driver in several types of cancer.[5]
-
Malignant Rhabdoid Tumors (MRTs): These aggressive pediatric cancers are often characterized by mutations in the SMARCB1 gene, a core component of canonical SWI/SNF complexes.[3][8] The loss of SMARCB1 creates a specific dependency on a BRD9-containing SWI/SNF subcomplex for tumor cell survival, making BRD9 a critical therapeutic vulnerability in these tumors.[8]
-
Acute Myeloid Leukemia (AML): BRD9 is overexpressed in AML cells and is essential for their proliferation and survival.[3][11] Inhibition or degradation of BRD9 induces apoptosis in leukemia cells.[12]
-
Prostate Cancer: BRD9 is a critical regulator of androgen receptor (AR) signaling.[1] It interacts with the AR and BET proteins like BRD4, modulating AR-dependent gene expression and promoting the progression of castration-resistant prostate cancer.[1]
-
Other Malignancies: BRD9 has also been implicated in synovial sarcoma, non-small cell lung cancer (NSCLC), clear cell renal cell carcinoma, and colon cancer, where it can influence pathways like Wnt/β-catenin and Notch signaling.[3][6][12][13] In gastric cancer, BRD9 has been shown to control the oxytocin (B344502) signaling pathway.[14]
Caption: BRD9's role in the Androgen Receptor signaling pathway in prostate cancer.[1]
DNA Damage and Repair
BRD9 plays a role in the homologous recombination (HR) pathway for DNA repair.[6] Its bromodomain binds to acetylated RAD54, which is essential for the proper formation of the RAD54-RAD51 complex, a key player in repairing DNA double-strand breaks.[2][6] Perturbing this function can sensitize cancer cells to DNA-damaging agents.[6]
Inflammation and Immunity
In macrophages, BRD9 modulates inflammatory responses.[15] It can restrict the activity of the glucocorticoid receptor (GR), a key anti-inflammatory transcription factor.[15] Consequently, inhibition or degradation of BRD9 can enhance the repressive effects of glucocorticoids on inflammatory genes, suggesting a therapeutic strategy for inflammatory diseases.[15]
Stem Cell Biology
BRD9 is a safeguarding factor for somatic cell identity and acts as a barrier to cellular reprogramming into induced pluripotent stem cells (iPSCs).[16] Its inhibition can lower chromatin-based barriers and improve reprogramming efficiency.[16] Furthermore, in human embryonic stem cells, BRD9 helps regulate self-renewal and differentiation by controlling the TGF-β/Activin/Nodal and Wnt signaling pathways.[17]
Quantitative Data on BRD9 Ligands
The development of selective inhibitors and degraders has been crucial for studying BRD9 function. The following tables summarize key quantitative data for prominent chemical probes.
Table 1: BRD9 Inhibitor Binding Affinities and Cellular Activity
| Compound | Type | KD (nM, ITC) | IC50 (nM, NanoBRET) | Selectivity vs. BRD4 (Fold) | Reference(s) |
| I-BRD9 | Inhibitor | 13 | 59 | >700 | [18] |
| BI-7273 | Inhibitor | 17 | 25 | >5200 | [19] |
| BI-9564 | Inhibitor | 15 | 39 | >100 | [19] |
| LP99 | Inhibitor | 99 | N/A | High | [19] |
KD: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; ITC: Isothermal Titration Calorimetry; NanoBRET: Nano Luciferase-based Bioluminescence Resonance Energy Transfer.
Table 2: BRD9 Degrader Activity
| Compound | Type | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| dBRD9 (Compound 6) | PROTAC Degrader | Cereblon (CRBN) | ~10-100 | >90 | MOLM-13 | [20][21] |
| AMPTX-1 | Molecular Glue Degrader | DCAF16 | 0.5 | 93 | MV4-11 | [22] |
| Compound 5 | PROTAC Degrader | Cereblon (CRBN) | ~100 | >90 | MOLM-13 | [21] |
DC50: Half-maximal Degradation Concentration; Dmax: Maximum Degradation.
Key Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genome-wide binding sites of BRD9.
-
Cell Fixation: Crosslink proteins to DNA by treating cells with 1% formaldehyde (B43269) for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse cells and isolate nuclei. Shear chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific to BRD9. Use a non-specific IgG as a control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the formaldehyde crosslinks by heating at 65°C. Degrade proteins with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to a reference genome and perform peak calling to identify BRD9 binding sites.
Co-Immunoprecipitation (Co-IP) for Protein Interaction
This protocol is used to validate interactions between BRD9 and other proteins (e.g., BRD4, AR).
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein complexes.
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., BRD9) overnight at 4°C. A control IP with a non-specific IgG is essential.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting "prey" protein (e.g., BRD4).
Mechanistic Assay for PROTAC-mediated Degradation
This workflow confirms that a chemical degrader removes BRD9 via the intended ubiquitin-proteasome pathway.
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13) and treat with the BRD9 degrader (e.g., dBRD9) for a defined period (e.g., 4-6 hours).
-
Inhibitor Co-treatment (Mechanistic Validation):
-
Proteasome Dependence: Pre-treat cells with a proteasome inhibitor (e.g., Carfilzomib or Bortezomib) for 1-2 hours before adding the degrader.
-
E3 Ligase Dependence: Pre-treat cells with an inhibitor of the neddylation pathway (e.g., MLN4924), which is required for Cullin-RING E3 ligase activity.[20]
-
Ternary Complex Formation: Pre-treat cells with a high concentration of a competitive BRD9 inhibitor (e.g., I-BRD9) or the E3 ligase ligand (e.g., lenalidomide (B1683929) for CRBN) to disrupt the formation of the BRD9-PROTAC-E3 ligase complex.[20]
-
-
Cell Lysis and Protein Quantification: Lyse the cells and determine total protein concentration.
-
Western Blot Analysis: Analyze equal amounts of protein lysate by Western blotting using an anti-BRD9 antibody. Use a loading control (e.g., actin) to ensure equal protein loading.
-
Interpretation: Successful degradation will show a loss of the BRD9 band. Rescue of the BRD9 band in the presence of the inhibitors confirms a proteasome- and E3 ligase-dependent degradation mechanism.[20][21]
Caption: Logical workflow of targeted BRD9 protein degradation by a PROTAC.[23]
References
- 1. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Gene - BRD9 [maayanlab.cloud]
- 7. scbt.com [scbt.com]
- 8. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bromodomain-containing protein 9 is a prognostic biomarker associated with immune infiltrates and promotes tumor malignancy through activating notch signaling pathway in negative HIF-2α clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. osti.gov [osti.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
A Technical Guide to the BRD9 Pathway in Hematological Malignancies: From Mechanism to Therapeutic Intervention
For Researchers, Scientists, and Drug Development Professionals
Introduction: BRD9, an Epigenetic Reader and Therapeutic Target
Bromodomain-containing protein 9 (BRD9) is an epigenetic "reader" protein that recognizes and binds to acetylated lysine (B10760008) residues on histone tails.[1][2] It is a core, defining subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, a member of the broader mammalian SWItch/Sucrose Non-Fermentable (mSWI/SNF) family of ATP-dependent chromatin remodelers.[3][4] These complexes play a fundamental role in regulating gene expression by altering chromatin structure to control DNA accessibility.[3]
In recent years, BRD9 has emerged as a critical factor in the pathogenesis of several cancers, with a pronounced dependency observed in hematological malignancies such as Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), and Multiple Myeloma (MM).[4][5][6] BRD9 is frequently overexpressed in AML cells compared to normal hematopoietic progenitors, and its activity is essential for maintaining the proliferative and undifferentiated state of leukemic cells.[6][7] This dependency makes BRD9 a compelling therapeutic target, leading to the development of specific small-molecule inhibitors and targeted protein degraders.[3][4][8] This guide provides an in-depth overview of the BRD9 pathway, its role in hematological cancers, quantitative data on targeted interventions, and key experimental protocols for its study.
The BRD9/ncBAF Signaling Pathway
The primary function of BRD9 is to anchor the ncBAF complex to specific locations on the chromatin. This process is initiated by the BRD9 bromodomain, which specifically recognizes acetylated histones, particularly H3K27ac, a mark often associated with active enhancers and promoters.[9][10]
Mechanism of Action:
-
Recognition: The bromodomain of BRD9 binds to acetylated lysine residues on histone tails.[8]
-
Recruitment: This binding event recruits the entire ncBAF complex to these specific chromatin sites.[2] The ncBAF complex is a distinct entity from the canonical BAF (cBAF) and PBAF complexes, containing unique subunits like GLTSCR1 in addition to BRD9.[11]
-
Chromatin Remodeling: The ATPase activity of the core SWI/SNF subunit (BRG1 or BRM) then remodels the local chromatin structure, typically increasing the accessibility of DNA.
-
Transcriptional Regulation: This altered accessibility allows for the binding of transcription factors and the assembly of transcriptional machinery, leading to the regulation of target gene expression. In hematological malignancies, this activity sustains oncogenic transcriptional programs, including those driven by key factors like STAT5 and MYC.[4][7][12]
Inhibition of the BRD9 bromodomain prevents this initial recognition step, displacing the ncBAF complex from chromatin and disrupting the expression of downstream target genes essential for cancer cell survival.[2][9]
Role and Therapeutic Targeting in Hematological Malignancies
BRD9 is a critical dependency in AML, where its depletion or inhibition leads to reduced proliferation, cell cycle arrest, and induction of apoptosis.[1][7] In AML cells, BRD9 depletion can also trigger terminal myeloid differentiation.[5] In contrast, the primary response in ALL and MM cells to BRD9 loss is apoptosis.[5] This dependency is underscored by the observation that BRD9 is significantly overexpressed in primary AML blasts compared to healthy CD34+ hematopoietic stem cells.[7]
Two primary strategies have been developed to target BRD9 therapeutically:
-
Bromodomain Inhibition: Small molecules like I-BRD9 competitively bind to the acetyl-lysine binding pocket of BRD9's bromodomain.[1][13] This prevents the protein from anchoring to chromatin, thereby disrupting its gene regulatory functions.[2]
-
Targeted Protein Degradation: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that link BRD9 to an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[3][4] This induced proximity results in the ubiquitination and subsequent degradation of the BRD9 protein by the proteasome.[4] Degradation is often a more potent strategy than inhibition because it eliminates both the "reading" and the scaffolding functions of the protein, leading to a more profound and sustained biological effect.[3]
Data Presentation: Efficacy of BRD9-Targeted Therapies
The following tables summarize key quantitative findings from preclinical studies on the effects of BRD9 inhibition and degradation in hematological cancer models.
Table 1: Phenotypic Effects of BRD9 Inhibition/Depletion in AML Cell Lines
| Cell Line | Method | Key Phenotypic Outcome(s) | Reference(s) |
|---|---|---|---|
| MV4-11 | I-BRD9 Inhibitor | Dose-dependent growth inhibition, decreased EdU incorporation, apoptosis. | [1] |
| NB4 | I-BRD9 Inhibitor | Significant reduction in cell growth, induction of apoptosis. | [1] |
| Kasumi-1 | I-BRD9 Inhibitor | Regulation of genes involved in oncology and immune response. | [13] |
| U937 | shRNA Knockdown | Increased cell death, induction of Caspase-8-dependent apoptosis. | [7][14] |
| HL-60 | shRNA Knockdown | Increased percentage of cell death. | [7] |
| Various AML | BRD9 Degraders | Terminal differentiation, potentiation of chemotherapy effects. |[5] |
Table 2: Anti-proliferative Activity of BRD9-Targeted Compounds
| Compound | Compound Type | Cell Line | Disease | IC50 / DC50 | Reference(s) |
|---|---|---|---|---|---|
| I-BRD9 | Inhibitor | Kasumi-1 | AML | >10 µM (viability) | [9] |
| I-BRD9 | Inhibitor | MV4-11 | AML | ~5 µM (viability) | [1] |
| I-BRD9 | Inhibitor | NB4 | AML | ~8 µM (viability) | [1] |
| PROTAC E5 | Degrader | MV4-11 | AML | IC50 = 0.27 nM | [15] |
| PROTAC E5 | Degrader | OCI-LY10 | Lymphoma | IC50 = 1.04 nM | [15] |
| PROTAC E5 | Degrader | MV4-11 | AML | DC50 = 16 pM |[15] |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration.
Key Experimental Methodologies
Investigating the BRD9 pathway requires a combination of cellular and molecular biology techniques. Below are detailed protocols for essential experiments.
References
- 1. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC-mediated BRD9 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This approach utilizes the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. This guide provides a comprehensive technical overview of the application of PROTAC technology to target Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and a compelling target in oncology.
Core Concepts of PROTAC Technology
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the target protein (in this case, BRD9), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By simultaneously engaging both the target protein and an E3 ligase, PROTACs facilitate the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
BRD9 as a Therapeutic Target
BRD9 is a key subunit of the ncBAF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1] Dysregulation of BRD9 has been implicated in the pathogenesis of several cancers, including synovial sarcoma and certain hematological malignancies.[2] By targeting BRD9 for degradation, it is possible to disrupt the function of the ncBAF complex and inhibit the growth of cancer cells that are dependent on its activity.
Quantitative Data on BRD9 PROTACs
The following tables summarize the in vitro degradation and anti-proliferative activities of several reported BRD9 PROTACs. The half-maximal degradation concentration (DC50) represents the concentration of the PROTAC required to degrade 50% of the target protein, while the maximum degradation level (Dmax) indicates the percentage of protein degradation achieved. The half-maximal inhibitory concentration (IC50) reflects the concentration needed to inhibit a biological process by 50%.
| Table 1: VHL-Based BRD9 PROTACs | ||||
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| VZ185 | VHL | RI-1 | 1.8 | 95 |
| VZ185 | VHL | EOL-1 | 2-8 | Not Reported |
| VZ185 | VHL | A-204 | 2-8 | Not Reported |
| PROTAC 23 | VHL | Not Specified | 1.8 | Not Reported |
| Table 2: CRBN-Based BRD9 PROTACs | ||||
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| CFT8634 | CRBN | SMARCB-1 deficient | 2.7 | Not Reported |
| CFT8634 | CRBN | Not Specified | 3 | Not Reported |
| FHD-609 | CRBN | Not Specified | Not Reported | 97 |
| PROTAC 11 | CRBN | Not Specified | 50 | Not Reported |
| E5 | CRBN | MV4-11 | 0.016 | Not Reported |
| Table 3: DCAF16-Based BRD9 PROTACs | ||||
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| AMPTX-1 | DCAF16 | MV4-11 | 0.5 | 93 |
| AMPTX-1 | DCAF16 | MCF-7 | 2 | 70 |
| AMPTX-1-ent-1 | DCAF16 | MV4-11 | 0.2 | 94 |
| AMPTX-1-ent-2 | DCAF16 | MV4-11 | 5 | 43 |
| Table 4: Anti-proliferative Activity of BRD9 PROTACs | |||
| PROTAC | Cell Line | IC50 (nM) | Reference |
| PROTAC 11 | Not Specified | 104 | [3] |
| E5 | MV4-11 | 0.27 | [4][5] |
| E5 | OCI-LY10 | 1.04 | [4][5] |
| VZ185 | EOL-1 | 3 | [6] |
| VZ185 | A-402 | 40 | [6] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental procedures, the following diagrams illustrate key signaling pathways and workflows.
References
- 1. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Molecular Glue Mechanism of BRD9 Degraders
Abstract: The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-driving proteins. Bromodomain-containing protein 9 (BRD9), a key subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a high-value target in oncology.[1][2][3] The development of small molecules capable of inducing BRD9 degradation has unveiled diverse molecular mechanisms, primarily revolving around the formation of a ternary complex between BRD9, an E3 ubiquitin ligase, and the degrader molecule. This guide provides a detailed technical overview of these mechanisms, distinguishing between heterobifunctional Proteolysis-Targeting Chimeras (PROTACs) that recruit Cereblon (CRBN) and a newer class of "targeted glues" that co-opt the DCAF16 E3 ligase.[4][5][6] We present quantitative data, detailed experimental protocols for key validation assays, and diagrams of the core biological pathways and experimental workflows to equip researchers and drug developers with a comprehensive understanding of BRD9 degrader technology.
Core Mechanisms of BRD9 Degradation
The fundamental principle behind BRD9 degradation is the chemically-induced proximity between BRD9 and an E3 ubiquitin ligase.[7] This proximity, established by the formation of a ternary complex, allows the E3 ligase to poly-ubiquitinate BRD9, marking it for destruction by the 26S proteasome.[5][8] Two distinct classes of degraders achieve this outcome through different E3 ligases and modes of action.
Heterobifunctional PROTACs: Hijacking the CRL4-CRBN Ligase
The most established class of BRD9 degraders are heterobifunctional PROTACs. These molecules consist of three parts: a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase (typically Cereblon, or CRBN), and a chemical linker that connects the two.[5][9] By simultaneously binding to both proteins, the PROTAC acts as a bridge, forming a BRD9-PROTAC-CRBN ternary complex.[5][10] This induced proximity is the critical step that initiates the transfer of ubiquitin from an E2-conjugating enzyme to BRD9, leading to its degradation.[8] Compounds like dBRD9-A and those in clinical trials, such as CFT8634 and FHD-609, operate via this mechanism.[5][11][12]
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Development of BRD9 Chemical Probes [mdpi.com]
- 3. BRD9 Degrader-1 | Benchchem [benchchem.com]
- 4. Amphista Therapeutics unveils new differentiated mechanism of action for BRD9 degradation at 2024 Protein Degradation in Focus Symposium - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Co-Immunoprecipitation of the BRD9 Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, also known as GBAF.[1][2][3] BRD9 plays a crucial role in regulating gene expression by recognizing acetylated lysine (B10760008) residues on histones and other proteins.[4] Dysregulation of BRD9 has been implicated in various diseases, including cancer.[1][4] BRD9 is known to form complexes with other proteins to carry out its function. One such critical interaction in the context of prostate cancer involves the formation of a ternary complex with the Androgen Receptor (AR) and the BET protein BRD4.[2] This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of this BRD9-AR-BRD4 ternary complex from prostate cancer cell lines.
Signaling Pathway and Experimental Logic
The formation of the BRD9-AR-BRD4 ternary complex is a key event in androgen-dependent gene expression in prostate cancer.[2] Understanding the dynamics of this complex is crucial for developing targeted therapies. The following diagram illustrates the interaction between these three proteins.
Caption: Interaction diagram of the BRD9-AR-BRD4 ternary complex.
Experimental Workflow
The co-immunoprecipitation protocol involves lysing cells to release protein complexes, incubating the lysate with an antibody specific to one component of the complex (the "bait" protein), capturing the antibody-protein complex with beads, washing away non-specific binders, and finally eluting and detecting the "prey" proteins. A two-step immunoprecipitation can be employed for more rigorous confirmation of a ternary complex.[5][6][7]
Caption: Workflow for the co-immunoprecipitation of the BRD9 ternary complex.
Detailed Experimental Protocol
This protocol is optimized for the co-immunoprecipitation of the BRD9-AR-BRD4 ternary complex from human prostate cancer cell lines such as LNCaP or VCaP.
Materials and Reagents:
-
Cell Lines: LNCaP or VCaP cells
-
Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other mild detergent), 5% glycerol. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Co-IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 1x Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
-
Antibodies:
-
Primary Antibodies:
-
Rabbit anti-BRD9 (for immunoprecipitation)
-
Mouse anti-AR
-
Rabbit anti-BRD4
-
-
Control Antibody: Rabbit IgG
-
-
Beads: Protein A/G magnetic beads
Procedure:
-
Cell Culture and Harvest:
-
Culture LNCaP or VCaP cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer per 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (whole cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of rabbit anti-BRD9 antibody. For the negative control, add the same amount of rabbit IgG.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µL of equilibrated Protein A/G magnetic beads to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.
-
-
Western Blot Analysis:
-
Load the eluates onto an SDS-PAGE gel, along with a sample of the whole cell lysate (input control).
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD9, AR, and BRD4.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation and Interpretation
The results of the Co-IP experiment can be summarized in the following table. A successful Co-IP will show the presence of AR and BRD4 in the sample immunoprecipitated with the anti-BRD9 antibody, but not in the IgG control.
| Protein Detected | Whole Cell Lysate (Input) | IP: anti-BRD9 | IP: IgG Control |
| BRD9 (Bait) | Present | Present | Absent |
| AR (Prey) | Present | Present | Absent |
| BRD4 (Prey) | Present | Present | Absent |
Two-Step Co-Immunoprecipitation for Ternary Complex Confirmation
To provide stronger evidence for a stable ternary complex, a sequential or two-step Co-IP can be performed.[5][6][7]
-
Perform the first immunoprecipitation as described above using an antibody against the first component (e.g., anti-BRD9).
-
Elute the protein complexes under native conditions (e.g., using a competitive peptide or a gentle elution buffer).
-
Perform a second immunoprecipitation on the eluate from the first IP using an antibody against the second component (e.g., anti-AR).
-
Analyze the final eluate by Western blot for the presence of all three proteins (BRD9, AR, and BRD4).
Troubleshooting and Considerations
-
Antibody Selection: The choice of antibody is critical. Use an antibody that is validated for IP and recognizes the native protein conformation.[8][9] Polyclonal antibodies can sometimes be more effective as they recognize multiple epitopes.[8][9]
-
Lysis Buffer Composition: The stringency of the lysis and wash buffers (salt and detergent concentrations) may need to be optimized to maintain the protein-protein interactions while minimizing non-specific binding.[8][9]
-
Controls are Essential: Always include a negative control (e.g., IgG) to ensure that the observed interactions are specific. An input control is necessary to verify the presence of all proteins of interest in the initial lysate.[10]
-
Cross-linking: For transient or weak interactions, in vivo cross-linking with formaldehyde (B43269) or other cross-linking agents prior to cell lysis can be considered.
By following this detailed protocol, researchers can effectively investigate the formation of the BRD9-AR-BRD4 ternary complex, providing valuable insights into its role in gene regulation and disease.
References
- 1. Gene - BRD9 [maayanlab.cloud]
- 2. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 is a druggable component of interferon-stimulated gene expression and antiviral activity | EMBO Reports [link.springer.com]
- 4. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Application Notes and Protocols for Studying BRD9 Degradation
For Researchers, Scientists, and Drug Development Professionals
November 2025
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in various cancers, including synovial sarcoma, acute myeloid leukemia (AML), and multiple myeloma.[1][2][3] BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and plays a crucial role in regulating gene expression.[4] The development of targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), has provided a powerful tool to study the function of BRD9 by inducing its selective degradation.[4][5] These heterobifunctional molecules hijack the cell's ubiquitin-proteasome system to tag BRD9 for destruction.[4][5]
These application notes provide a comprehensive guide for selecting appropriate cell lines and detailed protocols for key experiments to study BRD9 degradation.
Appropriate Cell Lines for BRD9 Degradation Studies
The choice of cell line is critical for the successful study of BRD9 degradation. Sensitivity to BRD9 degradation is often context-dependent and linked to specific genetic backgrounds or dependencies.
Recommended Cell Lines:
-
Synovial Sarcoma: These cell lines are characterized by the SS18-SSX fusion protein and have shown high sensitivity to BRD9 degradation.[6][7]
-
Acute Myeloid Leukemia (AML): Several AML cell lines are dependent on BRD9 for proliferation and survival.[1][2]
-
Multiple Myeloma: A subset of multiple myeloma cell lines shows dependency on BRD9.[3]
-
Malignant Rhabdoid Tumors: These tumors are often driven by SMARCB1 loss and show a specific dependency on a BRD9-containing SWI/SNF sub-complex.[12]
-
Other Relevant Cell Lines:
It is recommended to confirm the expression of both BRD9 and the relevant E3 ligase (e.g., Cereblon (CRBN) or DCAF16) in the selected cell line.[15]
Quantitative Data Summary
The efficacy of BRD9 degraders can be quantified by their half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize reported data for various BRD9 degraders in different cell lines.
Table 1: Potency of BRD9 Degraders (DC50 and Dmax)
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | E3 Ligase Recruited | Reference |
| AMPTX-1 | MV4-11 | 0.5 | 93 | 6 | DCAF16 | [9] |
| AMPTX-1 | MCF-7 | 2 | 70 | 6 | DCAF16 | [9] |
| PROTAC 23 | EOL-1 | 1.8 | >90 | - | VHL | [10] |
| CW-3308 | G401 | <10 | >90 | - | Cereblon | [8] |
| CW-3308 | HS-SY-II | <10 | >90 | - | Cereblon | [8][16] |
| E5 | MV4-11 | 0.016 | >90 | - | - | [17] |
| dBRD9-A | OPM2 | - | >90 | 24 | Cereblon | [3] |
| dBRD9-A | H929 | - | >90 | 24 | Cereblon | [3] |
Table 2: Anti-proliferative Activity of BRD9 Degraders (IC50)
| Degrader | Cell Line | IC50 (nM) | Assay Time (days) | Reference |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 | [3] |
| QA-68 | MV4-11 | 1 - 10 | 6 | [5] |
| QA-68 | SKM-1 | 1 - 10 | 6 | [5] |
| I-BRD9 | LNCaP, VCaP, 22Rv1, C4-2 | ~3000 | 4 | [14] |
| E5 | MV4-11 | 0.27 | - | [17] |
| E5 | OCI-LY10 | 1.04 | - | [17] |
| CW-3308 | G401 | 185 | - | [16] |
| CW-3308 | HS-SY-II | 2700 | - | [16] |
Signaling Pathways and Experimental Workflows
Mechanism of PROTAC-Mediated BRD9 Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[4] This leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[4][5]
Caption: Mechanism of PROTAC-mediated BRD9 degradation.
BRD9 Signaling in Synovial Sarcoma
In synovial sarcoma, BRD9 is a component of the oncogenic SS18-SSX-containing BAF complex.[6][7] BRD9 and the fusion protein co-localize on chromatin, and BRD9 degradation leads to the downregulation of oncogenic transcriptional programs, including those driven by MYC.[6][18][19]
Caption: BRD9's role in synovial sarcoma and the effect of its degradation.
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to confirm the dose- and time-dependent degradation of the BRD9 protein following treatment with a degrader.[5]
Experimental Workflow:
Caption: Western Blotting experimental workflow.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, HS-SY-II)
-
Complete cell culture medium
-
BRD9 degrader (and DMSO as vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
For dose-response experiments, treat cells with a range of degrader concentrations for a fixed time (e.g., 6 or 24 hours).[5][9]
-
For time-course experiments, treat cells with a fixed degrader concentration and harvest at different time points (e.g., 0, 2, 4, 6, 8, 24 hours).[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.[15]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Data Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ubiquitination Assay
This protocol can be adapted to verify the ubiquitination of BRD9 following degrader treatment.
Materials:
-
Cells treated with BRD9 degrader, vehicle control, and a proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (non-denaturing)
-
Anti-BRD9 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Anti-ubiquitin antibody for western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the BRD9 degrader and a proteasome inhibitor for a few hours to allow for the accumulation of ubiquitinated proteins.
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-BRD9 antibody to capture BRD9 and its binding partners.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western Blot using an anti-ubiquitin antibody to detect the presence of polyubiquitinated BRD9. A smear or ladder of high molecular weight bands will indicate ubiquitination.
-
Protocol 3: Cell Viability Assay
This protocol is used to determine the effect of BRD9 degradation on cell proliferation and viability.[4]
Materials:
-
Cell line of interest
-
BRD9 degrader
-
96-well or 384-well clear or opaque-walled assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Assay Measurement:
-
At the end of the incubation period, equilibrate the plate to room temperature.
-
Add a volume of the CellTiter-Glo® reagent equal to the volume of the cell culture in each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal of the treated wells to the DMSO control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the degrader concentration to determine the IC50 value.
-
Troubleshooting and Considerations
-
The "Hook Effect": At very high concentrations, PROTACs can exhibit reduced degradation efficiency due to the formation of binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) instead of the productive ternary complex.[15] It is important to perform a full dose-response curve to identify the optimal concentration range.
-
Cell Line Specificity: The expression levels of BRD9 and the recruited E3 ligase can vary between cell lines, impacting degradation efficacy.[15] It is crucial to characterize the expression of these proteins in your chosen cell line.
-
Compound Stability: Ensure the degrader is soluble and stable in the cell culture medium under the experimental conditions.
By using the appropriate cell lines and following these detailed protocols, researchers can effectively study the degradation of BRD9 and its consequences, contributing to the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elifesciences.org [elifesciences.org]
- 8. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - Zhou- Translational Cancer Research [tcr.amegroups.org]
- 12. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 17. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. foghorntx.com [foghorntx.com]
- 19. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for BRD9 Degrader Treatment in MV4-11 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has been identified as a critical factor in the proliferation and survival of acute myeloid leukemia (AML) cells.[1][2] As a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 acts as an epigenetic reader, recognizing acetylated histones to regulate gene transcription.[3][4] In AML, BRD9 is often overexpressed and plays a key role in maintaining the leukemic state by controlling the expression of critical oncogenic pathways, including the STAT5 pathway.[1][5] The MV4-11 cell line, which is widely used in AML research, is sensitive to the inhibition or degradation of BRD9.[2][6]
Targeted protein degradation, particularly through the use of Proteolysis-Targeting Chimeras (PROTACs), offers a powerful therapeutic strategy.[7] BRD9 degraders are heterobifunctional molecules designed to bring BRD9 into proximity with an E3 ubiquitin ligase, such as Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the BRD9 protein.[8] This approach results in a potent and sustained suppression of BRD9 function.
These application notes provide detailed protocols for the treatment of the MV4-11 cell line with BRD9 degraders, including cell culture, viability assays, and methods to confirm protein degradation and ternary complex formation.
Data Presentation
The efficacy of BRD9 degraders in the MV4-11 cell line can be quantified by their half-maximal degradation concentration (DC₅₀) and half-maximal inhibitory concentration (IC₅₀).
| Compound Type | Compound Name | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Assay Time | Reference |
| BRD9 PROTAC Degrader | Compound [I] | MV4-11 | 1.02 | 3.69 | Not Specified | [6] |
| BRD9 PROTAC Degrader | FHD-609 | AML Cell Lines | Not Specified | <20 (sensitive) | 10 days | [9] |
| BRD9 Inhibitor | I-BRD9 | MV4-11 | Not Applicable | Dose-dependent inhibition observed at 4-8 µM | 96 hours | [2][10] |
Signaling Pathways and Experimental Workflows
BRD9 Signaling and Degrader Mechanism of Action
BRD9, as part of the ncBAF complex, binds to acetylated histones at enhancer regions, influencing the transcription of genes critical for AML cell survival. This includes the suppression of SOCS3, which in turn leads to the activation of the STAT5 signaling pathway, promoting proliferation and inhibiting apoptosis. BRD9 degraders (PROTACs) induce the degradation of BRD9, leading to the reversal of these effects.
Experimental Workflow for Evaluating BRD9 Degrader Efficacy
This workflow outlines the key steps to assess the impact of a BRD9 degrader on the MV4-11 cell line, from initial cell culture to functional assays.
Experimental Protocols
Protocol 1: MV4-11 Cell Culture and Maintenance
Materials:
-
MV4-11 cell line (ATCC® CRL-9591™)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100X)
-
Cryopreservation medium (e.g., 60% base medium + 30% FBS + 10% DMSO)[2]
-
T-25 or T-75 culture flasks
-
15 mL and 50 mL conical tubes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen MV4-11 cells in a 37°C water bath until a small ice crystal remains.[3]
-
Aseptically transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (IMDM + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 125 x g for 5-7 minutes.[3]
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-25 flask.
-
Incubate at 37°C with 5% CO₂. Allow cells at least 48 hours to recover before use in experiments.[5][11]
-
-
Cell Maintenance:
-
MV4-11 cells grow in suspension.[3]
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.[3][12]
-
For subculturing, determine the cell density and dilute the cell suspension to a starting density of approximately 2-3 x 10⁵ cells/mL by adding fresh, pre-warmed complete growth medium.[3][11]
-
Protocol 2: Cell Viability Assay (IC₅₀ Determination)
This protocol is adapted for a 96-well plate format using a luminescent-based assay like CellTiter-Glo®.
Materials:
-
Cultured MV4-11 cells
-
Complete growth medium
-
BRD9 degrader stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Count MV4-11 cells and adjust the concentration to 2 x 10⁵ cells/mL in complete growth medium.
-
Seed 50 µL of the cell suspension (10,000 cells) into each well of an opaque-walled 96-well plate.[3] Include wells with medium only for background measurements.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the BRD9 degrader in complete growth medium from the stock solution. A typical concentration range might be 0.1 nM to 10 µM. Prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 50 µL of the diluted compound or vehicle control to the appropriate wells, resulting in a final volume of 100 µL.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours to 10 days).[9][10]
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only wells).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log of the degrader concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Western Blot for BRD9 Degradation (DC₅₀ Determination)
Materials:
-
Cultured MV4-11 cells
-
BRD9 degrader
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-BRD9, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed MV4-11 cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates.
-
Treat cells with a range of BRD9 degrader concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control for a fixed time (e.g., 4-24 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation, wash once with ice-cold PBS, and pellet the cells.
-
Lyse the cell pellet in 100-150 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).[3]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.[6]
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the BRD9 band intensity to the corresponding loading control.
-
Plot the normalized BRD9 levels against the degrader concentration to determine the DC₅₀ value.
-
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol provides a general framework to confirm the formation of the BRD9-Degrader-E3 ligase complex.
Materials:
-
MV4-11 cells treated with BRD9 degrader or vehicle
-
Co-IP Lysis/Wash Buffer (non-denaturing)
-
Antibody against the E3 ligase (e.g., anti-CRBN) or a control IgG
-
Protein A/G magnetic beads
-
Elution buffer
-
Anti-BRD9 antibody for Western blotting
Procedure:
-
Cell Lysis:
-
Lyse treated cells with a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation as described in the Western Blot protocol.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with an anti-CRBN antibody (or relevant E3 ligase antibody) or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in Laemmli sample buffer).
-
Analyze the eluates by Western blot using an anti-BRD9 antibody to detect co-immunoprecipitated BRD9. The presence of a BRD9 band in the degrader-treated, anti-CRBN IP lane (but not in the control IgG or vehicle-treated lanes) indicates the formation of the ternary complex.[1]
-
References
- 1. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - Zhou - Translational Cancer Research [tcr.amegroups.org]
- 3. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BRD9 degraders show activity in acute myeloid leukemia cells | BioWorld [bioworld.com]
- 7. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 8. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. foghorntx.com [foghorntx.com]
- 10. researchgate.net [researchgate.net]
- 11. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Determining the Cytotoxicity of BRD9 Degraders using the MTT Assay
Introduction
Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology, particularly in cancers like synovial sarcoma and certain hematological malignancies.[1][2] BRD9 functions as an epigenetic reader, recognizing acetylated histones to regulate gene expression.[1][3] Unlike traditional inhibitors, novel therapeutic strategies involving targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, aim to eliminate the BRD9 protein entirely.[1][4][5] These heterobifunctional molecules induce proximity between BRD9 and an E3 ubiquitin ligase (e.g., Cereblon or DCAF16), leading to BRD9 ubiquitination and subsequent degradation by the proteasome.[1][4] This degradation can disrupt oncogenic signaling pathways, suppress tumor growth, and induce apoptosis or cell cycle arrest.[1][6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8] The assay's principle is based on the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[11] By dissolving these crystals and measuring the absorbance of the solution, one can quantify the effect of a compound, such as a BRD9 degrader, on cell viability.[9]
This document provides a detailed protocol for using the MTT assay to evaluate the cytotoxic effects of a BRD9 degrader on a relevant cancer cell line.
Experimental Protocols
I. Materials and Reagents
-
Cell Line: A BRD9-dependent cell line (e.g., MOLM-13 for Acute Myeloid Leukemia, or a synovial sarcoma cell line).
-
BRD9 Degrader: Compound of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: MTT powder dissolved in sterile phosphate-buffered saline (PBS) to a concentration of 5 mg/mL.[9][10] The solution should be filter-sterilized and stored protected from light at 4°C.[9]
-
Solubilization Solution: 10% SDS in 0.01 M HCl, or DMSO.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Equipment:
-
96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.
-
Multichannel pipette.
-
Orbital shaker.
-
II. Experimental Procedure
Step 1: Cell Seeding
-
Culture the selected cells in a T-75 flask until they reach approximately 80% confluency.
-
For adherent cells, wash with PBS and detach using trypsin. For suspension cells, collect them by centrifugation.
-
Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment and the absorbance values for untreated cells fall within the linear range of the assay (typically 0.75-1.25 O.D.).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach (for adherent lines) and stabilize.
Step 2: Treatment with BRD9 Degrader
-
Prepare a series of dilutions of the BRD9 degrader in serum-free culture medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
Also, prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as used for the highest degrader concentration.
-
Set up control wells:
-
Vehicle Control: Cells treated with vehicle only (represents 100% viability).
-
Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance.[10]
-
-
After the 24-hour pre-incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared degrader dilutions or controls.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.
Step 3: MTT Assay
-
Following the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well, resulting in a final concentration of 0.5 mg/mL.[7]
-
Incubate the plate for 2-4 hours at 37°C.[7][11] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Alternatively, the plate can be left overnight in the incubator.[7]
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal).[7][10] A reference wavelength of >650 nm can be used to reduce background noise.[7][10]
-
Subtract the average absorbance of the medium blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 [12]
-
-
Plot the % Cell Viability against the logarithm of the degrader concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of the degrader that inhibits cell viability by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The quantitative results from the MTT assay can be summarized in a table for clear comparison of the effects of different BRD9 degrader concentrations.
| BRD9 Degrader Conc. (nM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.152 | 0.085 | 100.0% |
| 0.1 | 1.141 | 0.079 | 99.1% |
| 1 | 1.025 | 0.066 | 89.0% |
| 10 | 0.811 | 0.051 | 70.4% |
| 100 | 0.569 | 0.042 | 49.4% |
| 1000 | 0.230 | 0.025 | 20.0% |
| 10000 | 0.098 | 0.015 | 8.5% |
Visualization
BRD9 Degrader Mechanism of Action
Caption: Mechanism of BRD9 targeted protein degradation.
MTT Assay Experimental Workflow
Caption: Workflow for assessing cytotoxicity via MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Annexin V Assay for Apoptosis Detection Following BRD9 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Annexin V assay for the detection and quantification of apoptosis in cells following the targeted degradation of Bromodomain-containing protein 9 (BRD9). BRD9 has been identified as a critical factor in the proliferation and survival of various cancer cells, and its degradation is a promising therapeutic strategy.[1][2][3][4] The Annexin V assay is a robust and widely used method to measure one of the key events in early apoptosis, the externalization of phosphatidylserine (B164497) (PS).[5]
Introduction to BRD9 and Apoptosis
BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex and plays a crucial role in regulating gene expression.[3][6] Its dysregulation has been implicated in several cancers, including acute myeloid leukemia (AML) and malignant rhabdoid tumors.[1][2][3] Targeted degradation of BRD9, often achieved using Proteolysis Targeting Chimeras (PROTACs), has been shown to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.[2][4][7]
Apoptosis is a highly regulated process essential for normal tissue homeostasis. A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[5][8] When used in conjunction with a viability dye such as Propidium Iodide (PI) or 7-AAD, the Annexin V assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][9]
Principle of the Annexin V Assay
In healthy, viable cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During the initial phases of apoptosis, this asymmetry is lost, and PS is exposed on the cell's outer surface.[8] Annexin V, when conjugated to a fluorescent label (e.g., FITC, PE, or APC), binds to these exposed PS residues. This binding can be detected and quantified using flow cytometry.[8]
To differentiate between apoptotic and necrotic cells, a membrane-impermeable DNA dye like Propidium Iodide (PI) is used.[5][9]
-
Viable cells have intact membranes and will exclude PI, thus they are Annexin V-negative and PI-negative.
-
Early apoptotic cells expose PS on their outer membrane but still maintain membrane integrity, making them Annexin V-positive and PI-negative.[10]
-
Late apoptotic or necrotic cells have compromised membrane integrity, allowing PI to enter and stain the cellular DNA. These cells are both Annexin V-positive and PI-positive.[10]
Experimental Design and Workflow
A typical experiment to assess apoptosis after BRD9 degradation involves treating cells with a BRD9 degrader, followed by staining with Annexin V and a viability dye, and subsequent analysis by flow cytometry.
Caption: Experimental workflow for Annexin V assay after BRD9 degradation.
Detailed Protocols
Protocol 1: BRD9 Degradation in Cultured Cells
This protocol outlines the steps for treating cells with a BRD9 degrader to induce protein degradation prior to apoptosis analysis.
Materials:
-
Cell line of interest (e.g., AML cell line like MV4-11)
-
Complete cell culture medium
-
BRD9 degrader (e.g., a PROTAC specific for BRD9)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 6-well plates)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. For adherent cells, allow them to attach overnight.
-
Treatment: Prepare serial dilutions of the BRD9 degrader in complete culture medium. Also, prepare a vehicle control using the same concentration of DMSO as in the highest degrader concentration.
-
Remove the old medium and add the medium containing the degrader or vehicle control to the cells.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) to assess the kinetics of BRD9 degradation and apoptosis induction.
-
Verification of Degradation (Optional but Recommended): To confirm that the treatment has led to the degradation of BRD9, perform a Western blot. a. Lyse a parallel set of treated cells using RIPA buffer.[11][12] b. Determine the protein concentration of the lysates using a BCA assay.[11][12] c. Perform SDS-PAGE and Western blotting using a primary antibody against BRD9 and a loading control (e.g., GAPDH or β-actin).[11][12]
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol details the staining procedure for detecting apoptosis in cells previously treated with a BRD9 degrader.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, detach them using a gentle, non-enzymatic cell dissociation buffer to avoid membrane damage. Trypsin should be used with caution as it can cleave membrane proteins.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet in PBS.[13][14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: a. Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[13] b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14] The optimal amount of PI may need to be titrated for different cell types.[13] c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube.[13] b. Analyze the samples by flow cytometry as soon as possible, preferably within one hour.[13]
Data Presentation and Interpretation
The data from the flow cytometry analysis should be presented in a clear and structured format. A quadrant plot is typically used to visualize the different cell populations.
-
Lower-Left Quadrant (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right Quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right Quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left Quadrant (Q1): Necrotic cells (Annexin V- / PI+)
Quantitative data should be summarized in tables for easy comparison between different treatment conditions.
Table 1: Hypothetical Quantitative Analysis of Apoptosis in MV4-11 Cells Following Treatment with a BRD9 Degrader for 24 Hours
| Treatment Condition | Concentration (nM) | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) (Q2 + Q4) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 | 4.3 ± 0.8 |
| BRD9 Degrader | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.5 ± 0.7 | 1.0 ± 0.2 | 13.4 ± 1.9 |
| BRD9 Degrader | 10 | 60.3 ± 4.2 | 25.1 ± 2.8 | 12.4 ± 1.5 | 2.2 ± 0.4 | 37.5 ± 4.3 |
| BRD9 Degrader | 100 | 35.8 ± 5.1 | 40.7 ± 3.9 | 20.1 ± 2.3 | 3.4 ± 0.6 | 60.8 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments. This table represents hypothetical data for illustrative purposes.
Signaling Pathway
The degradation of BRD9 disrupts its role in the SWI/SNF chromatin remodeling complex, leading to altered gene expression. This can result in the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately triggering the intrinsic or extrinsic apoptotic pathways. For instance, in some cancers, BRD9 depletion has been linked to the induction of apoptosis through pathways involving STAT5 and MYC.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Compounds for Targeted Degradation of BRD9 and Their Use for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. pnas.org [pnas.org]
- 7. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Measuring Downstream Effects of BRD9 Degradation
Introduction
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering chromatin structure, making DNA more accessible for transcription.[1] BRD9 acts as an epigenetic "reader," recognizing and binding to acetylated lysine (B10760008) residues on histone tails.[3] Due to its role in the transcription of oncogenes, BRD9 has emerged as a promising therapeutic target in various cancers, including synovial sarcoma, malignant rhabdoid tumors, and acute myeloid leukemia.[4][5][6] Targeted degradation of BRD9, often achieved using Proteolysis Targeting Chimeras (PROTACs) or molecular glues, offers a powerful therapeutic strategy to eliminate its function.[6][7] These application notes provide detailed protocols for researchers to measure the downstream cellular and molecular effects following BRD9 degradation.
Affected Signaling Pathways
BRD9 is a subunit of the ncBAF (also known as GBAF) complex, a specific subtype of the larger SWI/SNF family of chromatin remodelers.[8][9] The degradation of BRD9 can lead to the disruption of this complex, affecting its ability to regulate gene expression.[4] This disruption has been shown to impact several key cellular signaling pathways:
-
Oncogenic Transcription Programs: In cancers like synovial sarcoma, BRD9 is essential for maintaining the expression of oncogenic gene signatures driven by fusion proteins such as SS18-SSX.[4][10] Its degradation leads to the downregulation of these critical cancer-driving genes.[4]
-
Cell Cycle and Apoptosis: Depletion of BRD9 can induce cell cycle arrest and apoptosis in various cancer cell lines.[6][11] This is often associated with changes in the expression of cell cycle regulators like CDKN1A and CDKN2B.[12]
-
Inflammation and Immune Response: BRD9 has been implicated in the regulation of inflammatory pathways. RNA-seq analysis has revealed that BRD9 degradation affects signaling pathways associated with inflammation and cell adhesion.[6]
-
MYC and E2F Targets: In multiple myeloma, BRD9 degradation has been shown to downregulate MYC and its target genes, which are crucial for tumor cell proliferation and survival.[13][14]
Below is a diagram illustrating the central role of BRD9 in the ncBAF complex and the downstream consequences of its degradation.
Caption: BRD9 signaling pathway and the mechanism of targeted degradation.
Experimental Protocols
A general workflow for assessing the downstream effects of BRD9 degradation is outlined below. This workflow begins with treating cells with a BRD9 degrader, followed by various molecular analyses to determine the consequences.
Caption: General experimental workflow for analyzing BRD9 degradation effects.
Protocol 1: Western Blot for BRD9 Degradation and Downstream Protein Expression
This protocol is used to confirm the degradation of BRD9 and to assess the protein levels of its downstream targets.
Materials:
-
Cell line of interest
-
BRD9 degrader (e.g., dBRD9-A) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[15]
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD9, anti-MYC, anti-GAPDH, etc.)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the BRD9 degrader at various concentrations and for different time points. Include a vehicle-only control.
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes (note: some proteins may require different denaturation conditions).[7][16]
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and run SDS-PAGE.[7]
-
Transfer the separated proteins to a PVDF membrane.[17]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody (e.g., anti-BRD9) overnight at 4°C.[15]
-
Wash the membrane three times with TBST.[7]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.[7]
-
-
Detection and Analysis:
Protocol 2: RT-qPCR for Target Gene Expression Analysis
This protocol measures changes in mRNA levels of specific genes affected by BRD9 degradation.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., MYC, CDKN1A) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis:
-
qPCR Reaction:
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.[21]
-
Protocol 3: RNA-Sequencing for Global Transcriptional Profiling
RNA-seq provides a comprehensive, unbiased view of the transcriptome, revealing all genes and pathways affected by BRD9 degradation.
Materials:
-
High-quality total RNA from treated and control cells
-
RNA library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a bioanalyzer.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or enrich for poly(A) mRNA.
-
Fragment the RNA and synthesize first- and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon BRD9 degradation.[4][22]
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis) to identify affected biological pathways.[23]
-
Protocol 4: Proteomics for Global Protein Profiling
Mass spectrometry-based proteomics allows for the unbiased, large-scale quantification of protein abundance changes following BRD9 degradation.
Materials:
-
Protein lysates from treated and control cells
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem mass tags (TMT) for multiplexed quantification (optional)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Prepare protein lysates as described in the Western Blot protocol.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): Label peptides from different samples with isobaric tags (e.g., TMT) to allow for multiplexed analysis.[24]
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm.
-
Quantify the relative abundance of proteins across different samples.
-
Identify proteins that are significantly altered in response to BRD9 degradation. This can confirm the selectivity of the degrader and identify off-target effects.[24][25]
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Quantification of Protein Levels by Western Blot
| Treatment | BRD9 Level (Normalized to GAPDH) | MYC Level (Normalized to GAPDH) |
| Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.12 |
| dBRD9-A (10 nM) | 0.45 ± 0.05 | 0.62 ± 0.09 |
| dBRD9-A (100 nM) | 0.08 ± 0.02 | 0.25 ± 0.04 |
| dBRD9-A (1000 nM) | 0.05 ± 0.01 | 0.18 ± 0.03 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Relative Gene Expression by RT-qPCR
| Treatment | Target Gene | Fold Change (vs. Vehicle) | p-value |
| dBRD9-A (100 nM) | MYC | 0.31 ± 0.06 | <0.01 |
| dBRD9-A (100 nM) | CDKN1A | 2.15 ± 0.25 | <0.05 |
| dBRD9-A (100 nM) | FOSL1 | 0.42 ± 0.08 | <0.01 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 3: Selected Differentially Expressed Genes from RNA-Seq Analysis
| Gene Symbol | Log2 Fold Change | p-adj | Pathway Association |
| MYC | -1.85 | 1.2e-15 | Oncogene Signaling |
| CDK6 | -1.23 | 4.5e-10 | Cell Cycle |
| CCND1 | -1.05 | 3.7e-8 | Cell Cycle |
| IER3 | 1.58 | 9.1e-6 | Apoptosis |
| SOCS3 | 1.92 | 2.4e-7 | Inflammation (JAK-STAT) |
Data represents hypothetical results from treating cells with a BRD9 degrader for 24 hours.
Measuring the downstream effects of BRD9 degradation requires a multi-faceted approach combining targeted and global analyses. The protocols and application notes provided here offer a comprehensive guide for researchers to confirm target engagement, elucidate the molecular consequences, and understand the therapeutic potential of BRD9 degraders. By systematically evaluating changes at the protein and RNA levels, scientists can gain valuable insights into the function of BRD9 and the mechanisms by which its degradation impacts cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 11. mdpi.com [mdpi.com]
- 12. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 16. 2bscientific.com [2bscientific.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. mcgill.ca [mcgill.ca]
- 19. elearning.unite.it [elearning.unite.it]
- 20. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Analysis of the STAT5 Signaling Pathway in Response to a BRD9 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein involved in cellular proliferation, differentiation, and survival.[1][2][3] The STAT5 signaling pathway is activated by various cytokines and growth factors, leading to the phosphorylation of STAT5, its dimerization, and subsequent translocation to the nucleus where it regulates the expression of target genes.[3][4] Aberrant activation of the STAT5 pathway is implicated in various diseases, including cancer.[1][3]
Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression by modulating chromatin structure.[5][6][7] Recent studies have identified BRD9 as a key regulator of the STAT5 signaling pathway.[8][9][10] Specifically, depletion of BRD9 has been shown to upregulate Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway. This leads to a reduction in STAT5 phosphorylation and subsequent downstream signaling.[8][9]
BRD9 degraders, such as those based on Proteolysis Targeting Chimera (PROTAC) technology, are novel therapeutic agents that induce the selective degradation of the BRD9 protein.[11][12][13] These degraders offer a powerful tool to study the function of BRD9 and represent a promising therapeutic strategy for diseases driven by aberrant STAT5 signaling.[13]
These application notes provide detailed protocols for analyzing the effects of a BRD9 degrader on the STAT5 signaling pathway using Western Blotting, Quantitative Reverse Transcription PCR (RT-qPCR), and Flow Cytometry.
Principle of the Method
The central principle of this analysis is to quantify the changes in the STAT5 signaling pathway upon treatment with a BRD9 degrader. This is achieved by:
-
Inducing BRD9 Degradation: Treating cells with a specific BRD9 degrader to induce the ubiquitination and subsequent proteasomal degradation of the BRD9 protein.
-
Assessing STAT5 Activation: Measuring the levels of phosphorylated STAT5 (pSTAT5) as a direct indicator of STAT5 pathway activation.
-
Analyzing Target Gene Expression: Quantifying the mRNA levels of known STAT5 target genes to assess the downstream consequences of pathway inhibition.
-
Single-Cell Analysis of STAT5 Phosphorylation: Utilizing flow cytometry to measure pSTAT5 levels in individual cells within a heterogeneous population.
Data Presentation
Table 1: Effect of BRD9 Degrader on Protein Levels
| Protein | Treatment | Concentration (nM) | Relative Protein Level (Normalized to Loading Control) |
| BRD9 | Vehicle (DMSO) | 0 | 1.00 |
| BRD9 Degrader | 10 | 0.25 | |
| BRD9 Degrader | 50 | 0.05 | |
| BRD9 Degrader | 100 | <0.01 | |
| pSTAT5 (Tyr694) | Vehicle (DMSO) | 0 | 1.00 |
| BRD9 Degrader | 10 | 0.65 | |
| BRD9 Degrader | 50 | 0.20 | |
| BRD9 Degrader | 100 | 0.08 | |
| Total STAT5 | Vehicle (DMSO) | 0 | 1.00 |
| BRD9 Degrader | 10 | 0.98 | |
| BRD9 Degrader | 50 | 0.95 | |
| BRD9 Degrader | 100 | 0.97 | |
| SOCS3 | Vehicle (DMSO) | 0 | 1.00 |
| BRD9 Degrader | 10 | 2.50 | |
| BRD9 Degrader | 50 | 4.80 | |
| BRD9 Degrader | 100 | 6.20 |
Table 2: Effect of BRD9 Degrader on STAT5 Target Gene Expression
| Gene | Treatment | Concentration (nM) | Relative mRNA Expression (Fold Change vs. Vehicle) |
| SOCS3 | Vehicle (DMSO) | 0 | 1.0 |
| BRD9 Degrader | 10 | 3.2 | |
| BRD9 Degrader | 50 | 5.8 | |
| BRD9 Degrader | 100 | 8.5 | |
| MYC | Vehicle (DMSO) | 0 | 1.0 |
| BRD9 Degrader | 10 | 0.7 | |
| BRD9 Degrader | 50 | 0.3 | |
| BRD9 Degrader | 100 | 0.1 | |
| BCL2 | Vehicle (DMSO) | 0 | 1.0 |
| BRD9 Degrader | 10 | 0.8 | |
| BRD9 Degrader | 50 | 0.4 | |
| BRD9 Degrader | 100 | 0.2 |
Experimental Protocols
I. Cell Culture and Treatment with BRD9 Degrader
-
Cell Line Selection: Choose a cell line known to have active STAT5 signaling and express BRD9 (e.g., MOLM-13, a human acute myeloid leukemia cell line).
-
Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
BRD9 Degrader Preparation: Prepare a stock solution of the BRD9 degrader in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations.
-
Treatment: Seed the cells at an appropriate density. Allow them to attach or stabilize overnight. Treat the cells with varying concentrations of the BRD9 degrader or a vehicle control (DMSO) for the desired duration (e.g., 4, 8, 16, 24 hours).
II. Western Blot Analysis of pSTAT5 and Other Proteins
This protocol is adapted from standard Western Blotting procedures.[14][15]
-
Cell Lysis:
-
After treatment, harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT5 (Tyr694), total STAT5, BRD9, SOCS3, and a loading control (e.g., β-Actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
III. RT-qPCR Analysis of STAT5 Target Genes
This protocol is based on standard RT-qPCR procedures.[16]
-
RNA Extraction:
-
Harvest cells after treatment and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a qPCR master mix, cDNA template, and specific primers for the target genes (SOCS3, MYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Use the following thermal cycling conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
IV. Flow Cytometry Analysis of pSTAT5
This protocol is adapted from established phospho-flow cytometry methods.[17][18][19][20]
-
Cell Stimulation (Optional):
-
If basal pSTAT5 levels are low, stimulate the cells with a cytokine such as IL-2 or IL-3 for a short period (e.g., 15 minutes) before fixation.
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based fixation buffer for 10 minutes at room temperature.
-
Permeabilize the cells with ice-cold methanol (B129727) for at least 30 minutes on ice or at -20°C.
-
-
Antibody Staining:
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a fluorescently labeled antibody against pSTAT5 (e.g., Alexa Fluor 647 anti-pSTAT5 (Tyr694)) for 30-60 minutes at room temperature, protected from light.
-
(Optional) Co-stain with antibodies against cell surface markers to identify specific cell populations.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry software to determine the percentage of pSTAT5-positive cells and the median fluorescence intensity (MFI) of pSTAT5 staining in the cell population of interest.
-
Visualizations
Caption: STAT5 pathway and BRD9 degrader mechanism.
Caption: Workflow for BRD9 degrader analysis.
Caption: BRD9 PROTAC degrader mechanism.
References
- 1. STAT5 in Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | STAT5 Activation [reactome.org]
- 3. STAT5 - Wikipedia [en.wikipedia.org]
- 4. altmeyers.org [altmeyers.org]
- 5. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Gene - BRD9 [maayanlab.cloud]
- 7. genecards.org [genecards.org]
- 8. researchgate.net [researchgate.net]
- 9. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. addgene.org [addgene.org]
- 16. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [en.bio-protocol.org]
- 18. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 19. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Assessing Ribosome Biogenesis After BRD9 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (ncSWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression by modulating chromatin structure.[1][2] As an "epigenetic reader," BRD9 recognizes acetylated lysine (B10760008) residues on histones, thereby influencing DNA accessibility for transcription.[3][4] Recent studies have unveiled a critical, oncogenic role for BRD9 in various cancers, including multiple myeloma, where its high expression is associated with a poor prognosis.[1][2][5]
A significant breakthrough in understanding BRD9's function is the discovery of its role in promoting ribosome biogenesis.[1][6] BRD9 predominantly occupies the promoter regions of genes essential for ribosome biogenesis, where it cooperates with BRD4 to enhance the transcriptional activity of the master regulator MYC.[1][5] This coordinated action drives the high rates of protein synthesis required for rapid cancer cell growth and proliferation.
The development of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs) like dBRD9-A, offers a novel therapeutic strategy.[1][7][8] These molecules induce the selective degradation of BRD9, leading to the downregulation of ribosome biogenesis genes, disruption of the protein synthesis machinery, and subsequent inhibition of cancer cell growth.[1][5] Assessing the impact of BRD9 degradation on ribosome biogenesis is therefore critical for validating the mechanism of action of these degraders and for developing biomarkers to monitor their therapeutic efficacy.
These application notes provide a comprehensive guide with detailed protocols for key experiments designed to rigorously assess the effects of BRD9 degradation on the intricate process of ribosome biogenesis.
Signaling Pathway of BRD9 in Ribosome Biogenesis
The degradation of BRD9 disrupts a critical transcriptional network essential for ribosome production. BRD9, as part of the ncSWI/SNF complex, binds to chromatin and facilitates the recruitment and function of key transcriptional regulators. Its degradation leads to a cascade of events culminating in reduced protein synthesis capacity, which is detrimental to cancer cell survival.
Caption: BRD9-mediated regulation of ribosome biogenesis and its disruption by targeted degradation.
Data Presentation: Expected Outcomes of BRD9 Degradation
Quantitative analysis is essential for evaluating the efficacy of BRD9 degraders. The following tables summarize the expected changes in key molecular indicators of ribosome biogenesis following successful BRD9 degradation in sensitive cell lines.
Table 1: Summary of Gene & Protein Expression Changes
| Target Analyte | Method | Expected Outcome After BRD9 Degradation | Reference |
|---|---|---|---|
| MYC mRNA | RT-qPCR | Downregulation | [1][5] |
| MYC Protein | Western Blot | Decrease | [2] |
| Ribosome Biogenesis Genes (e.g., RRS1, BOP1) | RT-qPCR / RNA-Seq | Downregulation | [2] |
| Ribosomal Proteins (e.g., RPS6) | Western Blot / Proteomics | Decrease | [9] |
| BRD9 Protein | Western Blot | >90% Decrease | [7][8] |
| BRD4/BRD7 Protein | Western Blot | No significant change (selectivity) |[7] |
Table 2: Summary of Functional Assay Outcomes
| Assay | Key Parameter Measured | Expected Outcome After BRD9 Degradation | Reference |
|---|---|---|---|
| 5-EU Staining (Click-iT) | Rate of new rRNA synthesis | Decreased 5-EU incorporation in nucleoli | [10][11] |
| Northern Blot | pre-rRNA processing | Accumulation of precursors (e.g., 47S/45S) and reduction in mature 18S/28S rRNA | [12] |
| Polysome Profiling | Translational Efficiency | Decrease in Polysome-to-Monosome (P/M) ratio | [1][13] |
| Cell Viability Assay | Cell Proliferation | Dose-dependent decrease in viable cells | [2][7] |
| Cell Cycle Analysis | Cell Cycle Progression | G1 phase arrest |[2] |
Experimental Workflow Overview
A multi-faceted approach is required to comprehensively assess the impact of BRD9 degradation on ribosome biogenesis. The workflow begins with treating cells with a BRD9 degrader, followed by parallel processing for different downstream analyses that probe RNA synthesis, processing, and overall translational activity.
Caption: General experimental workflow for assessing ribosome biogenesis post-BRD9 degradation.
Experimental Protocols
Protocol 1: Analysis of new rRNA Synthesis via 5-Ethynyl Uridine (EU) Incorporation
This protocol uses a click chemistry-based approach to directly visualize and quantify nascent RNA synthesis, the majority of which is rRNA synthesis occurring in the nucleolus.[10][11] It is a non-radioactive, high-throughput compatible alternative to traditional methods.[14][15]
Materials:
-
Click-iT™ RNA Alexa Fluor™ Imaging Kit (e.g., Thermo Fisher Scientific)[16]
-
5-Ethynyl Uridine (EU)
-
Cell culture plates (e.g., 384-well imaging plates for HCS)[10]
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton™ X-100 in PBS
-
Wash Buffer: PBS
-
Nuclear Stain: Hoechst 33342
-
Nucleolar Marker: Anti-Fibrillarin (FBL) antibody (for co-staining)[10]
-
Fluorescence microscope or High-Content Screening (HCS) instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in imaging plates and allow them to adhere overnight. Treat cells with the BRD9 degrader or vehicle control for the desired time (e.g., 24-48 hours).
-
EU Labeling: Add 5-EU to the cell culture medium at a final concentration of 0.5-1 mM. Incubate for 1 hour under standard culture conditions. This pulse labels newly synthesized RNA.[11]
-
Fixation: Aspirate the EU-containing medium and wash cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells twice with PBS. Permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.[16]
-
Click-iT™ Reaction: Wash cells twice with PBS. Prepare the Click-iT™ reaction cocktail according to the manufacturer's protocol, containing the Alexa Fluor™ azide. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[15]
-
Staining (Optional but Recommended): Wash cells once with Click-iT™ reaction rinse buffer.[16]
-
If co-staining for nucleoli, proceed with immunofluorescence for Fibrillarin.
-
Add Hoechst 33342 to the final wash step to counterstain nuclei.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope or HCS system.
-
Analysis: Use image analysis software (e.g., CellProfiler) to segment nuclei (Hoechst) and nucleoli (Fibrillarin).[10] Quantify the mean fluorescence intensity of the Alexa Fluor™ signal (representing EU incorporation) specifically within the nucleolar regions. A significant decrease in nucleolar EU signal in degrader-treated cells indicates inhibition of rRNA biogenesis.[10]
-
Protocol 2: Analysis of pre-rRNA Processing by Northern Blotting
Northern blotting is a highly informative and rigorous technique for analyzing the abundance of specific pre-rRNA processing intermediates.[12] Depletion of BRD9 is expected to disrupt the coordinated expression of factors required for rRNA processing, leading to an accumulation of precursors and a decrease in mature rRNAs.[17]
Materials:
-
Total RNA extraction kit (e.g., TRIzol™, RNeasy)
-
Formaldehyde, Formamide, MOPS buffer
-
Agarose
-
Nylon membrane (e.g., Hybond-N+)
-
UV crosslinker
-
Hybridization oven and tubes
-
Probes: DNA oligonucleotides complementary to specific ITS1, ITS2, or ETS sequences of the 47S/45S pre-rRNA. Probes should be end-labeled with [γ-³²P]ATP.[12]
-
Phosphorimager system
Procedure:
-
RNA Extraction: Treat cells with BRD9 degrader or vehicle. Harvest cells and extract total RNA using a standard protocol. Ensure high quality, non-degraded RNA.
-
Gel Electrophoresis: Separate 5-10 µg of total RNA on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the separated RNA to a nylon membrane via capillary action overnight.
-
Crosslinking and Prehybridization: UV-crosslink the RNA to the membrane. Prehybridize the membrane in a suitable hybridization buffer for at least 1 hour at 42°C.
-
Probe Hybridization: Add the ³²P-labeled oligonucleotide probe (specific for a pre-rRNA spacer region) to the hybridization buffer and incubate overnight at 42°C.[12]
-
Washing: Perform a series of stringent washes to remove non-specifically bound probe.
-
Detection: Expose the membrane to a phosphor screen and visualize the radioactive signal using a phosphorimager.
-
Analysis: Compare the band intensities corresponding to different pre-rRNA intermediates between control and degrader-treated samples. An accumulation of early precursors (e.g., 47S) and a reduction in downstream intermediates would indicate a defect in rRNA processing.
Protocol 3: Polysome Profiling by Sucrose (B13894) Density Gradient Ultracentrifugation
Polysome profiling is the gold standard for assessing the global translational status of a cell.[13][18] It separates ribosomal subunits (40S, 60S), monosomes (80S), and polysomes (mRNAs with multiple ribosomes) based on their size. A decrease in the polysome-to-monosome (P/M) ratio indicates a reduction in translation initiation and overall protein synthesis.
Materials:
-
Polysome Lysis Buffer: (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, 1 mM DTT)[18]
-
Cycloheximide (CHX): Translation elongation inhibitor, 100 mg/mL stock in ethanol.[19]
-
Sucrose Solutions: 10% and 50% (w/v) sucrose in Gradient Buffer (same as lysis buffer but without detergent).
-
Ultracentrifuge with a swinging-bucket rotor (e.g., Beckman SW41 Ti).[13][19]
-
Gradient maker and fractionator with a UV detector (A260nm).
Procedure:
-
Cell Treatment and Harvest: Treat cells with BRD9 degrader or vehicle.
-
Translation Arrest: 15 minutes before harvesting, add cycloheximide to the culture medium to a final concentration of 100 µg/mL to "freeze" ribosomes on the mRNA.[19]
-
Cell Lysis: Wash cells with ice-cold PBS containing 100 µg/mL CHX. Lyse cells in ice-cold Polysome Lysis Buffer (also containing CHX).[18]
-
Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria. Carefully collect the supernatant (cytoplasmic lysate).[18]
-
Sucrose Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes using a gradient maker.
-
Loading and Ultracentrifugation: Carefully layer an equal amount of cytoplasmic lysate onto the top of each sucrose gradient. Centrifuge at ~36,000 rpm for 2-3 hours at 4°C.[13][19]
-
Fractionation and Analysis:
-
Place the tube in a gradient fractionator.
-
Pump a dense sucrose solution (e.g., 60%) into the bottom of the tube to push the gradient upwards through a UV detector monitoring absorbance at 260 nm.
-
Record the absorbance profile. The profile will show distinct peaks for the 40S/60S subunits, the 80S monosome, and the polysome fractions.
-
-
Data Analysis: Calculate the area under the curve for the monosome peak and the polysome peaks. A decrease in the P/M ratio in degrader-treated cells compared to the vehicle control indicates an inhibition of translation.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Epigenetic modulation by targeting bromodomain containing protein 9 (BRD9): Its therapeutic potential and selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosome biogenesis and degradation regulate translational capacity during muscle disuse and reloading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput assay for directly monitoring nucleolar rRNA biogenesis | Open Biology | The Royal Society [royalsocietypublishing.org]
- 11. A high-throughput assay for directly monitoring nucleolar rRNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. molbiolcell.org [molbiolcell.org]
- 14. A Nonradioactive Assay to Measure Production and Processing of Ribosomal RNA by 4sU-Tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. mdpi.com [mdpi.com]
- 18. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 19. dirusciolab.com [dirusciolab.com]
Application Notes and Protocols for In Vivo Xenograft Models in BRD9 Degrader-4 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the establishment and utilization of in vivo xenograft models to evaluate the efficacy of BRD9 degraders, exemplified here as "BRD9 Degrader-4." The protocols outlined below are synthesized from established methodologies and preclinical studies of various BRD9 degraders.
Introduction to BRD9 and Targeted Degradation
Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2] Its role in regulating gene expression has implicated it as a therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia.[3][4] Targeted degradation of BRD9 using proteolysis-targeting chimeras (PROTACs) or molecular glues presents a promising therapeutic strategy.[4][5] These degraders induce the ubiquitination and subsequent proteasomal degradation of the BRD9 protein, leading to a more profound and sustained inhibition of its function compared to traditional small molecule inhibitors.[4][6]
Signaling Pathways Involving BRD9
BRD9 has been shown to play a role in several oncogenic signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of BRD9 degraders.
BRD9 and the Wnt/β-catenin Signaling Pathway: Knockdown of BRD9 has been shown to inhibit the progression of lung and colon cancers through the Wnt/β-catenin signaling pathway.[7]
BRD9 and the TGF-β/Activin/Nodal Signaling Pathway: BRD9 is involved in regulating the TGF-β/Activin/Nodal pathway, which is crucial for the development of pancreatic and breast cancer cells.[1][8]
BRD9 and the Oxytocin (B344502) Signaling Pathway: In gastric cancer, BRD9 has been found to influence the oxytocin signaling pathway.[9]
Diagrams of Signaling Pathways and Experimental Workflow
Caption: BRD9 in the Wnt/β-catenin Signaling Pathway.
Caption: General Experimental Workflow for Xenograft Studies.
Quantitative Data from Preclinical BRD9 Degrader Studies
The following tables summarize representative data from preclinical studies of BRD9 degraders in xenograft models. "this compound" is used here as a placeholder for a novel BRD9-targeting degrader.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Cell Line | Degrader | DC50 (nM) | Emax (%) | IC50 (nM) |
| Synovial Sarcoma (PDX SA13412) | CFT-8634 | 3 | 4 | N/A |
| MV4-11 (AML) | Degrader E5 | 0.016 | >95 | 0.27 |
| OCI-LY10 (Lymphoma) | Degrader E5 | N/A | N/A | 1.04 |
DC50: Concentration for 50% of maximal degradation. Emax: Maximum degradation. IC50: Half-maximal inhibitory concentration for proliferation.
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Degrader | Dosing Regimen | Tumor Growth Inhibition (%) | Observations |
| Synovial Sarcoma (PDX SA13412) | CFT-8634 | Oral, daily | >100 (regression) | Durable tumor regression with no regrowth after 51 days post-treatment.[10] |
| Synovial Sarcoma (PDX 310) | CFT-8634 | Oral, daily | Significant | Robust efficacy observed.[10] |
| Chronic Lymphocytic Leukemia (Orthotopic) | I-BRD9 | N/A | Significant | Reduced leukemia burden and splenomegaly.[11] |
| Hematological Tumor (MV4-11) | Degrader E5 | N/A | Significant | Confirmed therapeutic efficacy.[12] |
Experimental Protocols
Cell Line Preparation and Culture
-
Cell Line Selection: Choose a cancer cell line with known BRD9 dependency. Examples include synovial sarcoma, malignant rhabdoid tumor, and certain acute myeloid leukemia cell lines.[3]
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Expansion: Passage cells regularly to maintain exponential growth. Ensure cells are free from contamination.
-
Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.[13]
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend in PBS, and count the cells using a hemocytometer. Assess viability using trypan blue exclusion; viability should be >95%.[13]
Animal Models and Husbandry
-
Animal Strain: Immunocompromised mice such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are recommended for their robust engraftment of human cells.[14]
-
Acclimatization: Allow mice (6-8 weeks old) to acclimatize for at least one week before any experimental procedures.[14]
-
Housing: House mice in a specific pathogen-free (SPF) environment with sterile bedding, food, and water.
Tumor Xenograft Implantation
-
Cell Suspension Preparation:
-
Subcutaneous Injection:
Dosing and Monitoring
-
Tumor Growth Monitoring: Once tumors become palpable, measure their volume 2-3 times a week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[14]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[14]
-
Dosing:
-
Prepare the this compound formulation for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the degrader according to the planned dosing schedule (e.g., daily, twice daily).
-
-
Health Monitoring: Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, and physical appearance.[14]
Endpoint Analysis
-
Tumor Excision: At the end of the study, euthanize the mice and carefully excise the tumors.
-
Tumor Weight: Record the final weight of each tumor.
-
Pharmacokinetic (PK) Analysis: Collect blood samples at various time points after the final dose to determine the plasma concentration of the degrader.
-
Pharmacodynamic (PD) Analysis:
-
Flash-freeze a portion of the tumor tissue for western blot analysis to quantify BRD9 protein levels.
-
Fix another portion of the tumor in formalin for immunohistochemistry (IHC) to assess BRD9 levels and other relevant biomarkers (e.g., Ki67 for proliferation).
-
-
Data Analysis: Analyze tumor growth inhibition, changes in body weight, and PK/PD data to evaluate the efficacy and safety of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. LLC cells tumor xenograft model [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the BRD9 Degrader Hook Effect
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common experimental artifact encountered when working with BRD9 degraders, such as Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of BRD9 degraders?
A1: The "hook effect" refers to a paradoxical decrease in the degradation of the target protein, BRD9, at high concentrations of a degrader.[1] Instead of a standard sigmoidal dose-response curve where increasing degrader concentration leads to a plateau of maximum degradation, a bell-shaped or "hooked" curve is observed.[1] Maximum degradation (Dmax) is achieved at an optimal concentration, while higher concentrations lead to reduced efficacy.[2][3]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at elevated degrader concentrations.[1] A degrader functions by forming a productive ternary complex, which consists of the BRD9 protein, the degrader molecule, and an E3 ubiquitin ligase.[4] However, when the degrader is in excess, it can independently bind to either BRD9 or the E3 ligase, forming binary complexes (BRD9-degrader or E3 ligase-degrader).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex necessary for ubiquitination and subsequent degradation.[1][4]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentrations is the hook effect typically observed for BRD9 degraders?
A4: The concentration at which the hook effect becomes apparent can vary depending on the specific degrader, cell line, and experimental conditions. However, for some BRD9 degraders, a noticeable hook effect has been observed at concentrations above 100 nM.[3][5] It is crucial to perform a broad dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to micromolar ranges), to identify the optimal concentration for degradation and the onset of the hook effect.
Troubleshooting Guides
Problem 1: My dose-response curve for a BRD9 degrader shows a bell shape, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of degrader concentrations, paying close attention to the higher concentrations where the degradation decreases.
-
Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays like NanoBRET to directly measure the formation of the BRD9-degrader-E3 ligase ternary complex at various degrader concentrations.[6][7] A bell-shaped curve in this assay would correlate with the degradation data and confirm the hook effect.[6]
-
Problem 2: I am not observing any significant BRD9 degradation, even at high concentrations of the degrader.
-
Likely Cause: Your chosen concentrations may be too high and fall entirely within the hook effect region, or there may be issues with the experimental system.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It is possible that the concentrations tested were already on the right side of the hook. Test a very broad range of concentrations, from low picomolar to high micromolar, to ensure you capture the entire dose-response profile.[1]
-
Verify Target and E3 Ligase Expression: Confirm that your chosen cell line expresses sufficient levels of both BRD9 and the specific E3 ligase (e.g., Cereblon (CRBN) or VHL) that your degrader recruits. This can be verified by Western Blot.[4]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal degrader concentration to determine the ideal treatment duration.[4]
-
Check Compound Stability and Solubility: Ensure that the degrader is soluble and stable in your cell culture medium under the experimental conditions.[4]
-
Quantitative Data Summary
The following table summarizes the degradation potency of different BRD9 degraders, including instances where a hook effect has been noted.
| Degrader | Cell Line | DC50 | Dmax | Hook Effect Observed | Reference |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% | > 100 nM | [3][5] |
| AMPTX-1 | MCF-7 | 2 nM | 70% | > 100 nM | [3][5] |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 nM | Not Specified | Not Explicitly Stated | [2] |
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation
This protocol details the steps to quantify the degradation of BRD9 protein levels following treatment with a degrader.
Materials:
-
Cell line of interest (e.g., MV4-11, MCF-7)[2]
-
BRD9 degrader and DMSO (vehicle control)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[2]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[2]
-
Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin (loading control)[2]
-
HRP-conjugated secondary antibody[2]
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow adherent cells to attach overnight. Treat cells with a range of degrader concentrations or DMSO for the desired time.[2]
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[2]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[2]
-
Protein Transfer: Transfer proteins from the gel to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[2]
-
-
Detection: Add ECL substrate and image using a chemiluminescence detection system. Re-probe with a loading control antibody to ensure equal protein loading.[2]
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the BRD9 band intensity to the loading control. Plot the normalized BRD9 levels against the degrader concentration.[2]
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol outlines the use of NanoBRET™ technology to measure the formation of the BRD9-degrader-E3 ligase ternary complex in live cells.[6]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-BRD9 (donor) and HaloTag®-E3 ligase (acceptor)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
BRD9 degrader
-
Proteasome inhibitor (e.g., MG132, optional)
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well or 384-well plates
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-BRD9 and HaloTag®-E3 ligase plasmids. Incubate for 24-48 hours.[6]
-
Compound Treatment: Prepare serial dilutions of the degrader in Opti-MEM™. (Optional: Pre-treat cells with a proteasome inhibitor for 2-4 hours to isolate ternary complex formation from degradation). Add the degrader dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[6]
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® ligand and Nano-Glo® substrate in Opti-MEM™. Add the detection reagent to each well.[6]
-
Signal Measurement: Incubate at room temperature for 10-15 minutes. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[6]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the log of the degrader concentration. A bell-shaped curve is indicative of the hook effect.[6]
Visualizations
Caption: Mechanism of BRD9 degradation and the hook effect.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Mode of action of a DCAF16-recruiting targeted glue that can selectively degrade BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
optimizing BRD9 Degrader-4 concentration and treatment time
Welcome to the technical support center for optimizing the use of BRD9 Degrader-4. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this potent BRD9 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a bifunctional molecule that induces the degradation of the BRD9 protein.[1] It functions as a "molecular glue," bringing the BRD9 protein into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of BRD9, marking it for destruction by the cell's natural protein disposal machinery, the proteasome. This targeted protein degradation approach can offer enhanced potency and selectivity compared to traditional inhibitors.[2]
Q2: What is the reported potency of this compound?
This compound is a potent BRD9 degrader with a DC50 (the concentration at which 50% of the target protein is degraded) of less than or equal to 25 nM.[1]
Q3: I am not observing efficient BRD9 degradation. What are some common causes and troubleshooting steps?
Several factors can lead to suboptimal BRD9 degradation. Here are some common issues and recommendations:
-
Suboptimal Degrader Concentration: The concentration of the degrader is critical. Too low a concentration may not effectively induce the formation of the ternary complex (BRD9-Degrader-E3 ligase), while excessively high concentrations can lead to the "hook effect," where the formation of binary complexes (BRD9-Degrader or Degrader-E3 ligase) predominates, reducing degradation efficiency.[2][3]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration (DC50) for your specific cell line.[2]
-
-
Inappropriate Treatment Time: BRD9 degradation is a time-dependent process. The kinetics of degradation can vary between different cell types and degraders.
-
Recommendation: Conduct a time-course experiment to identify the optimal treatment duration. Significant degradation can often be observed within a few hours.[2]
-
-
Cell Line Specificity: The expression levels of BRD9 and the specific E3 ligase recruited by the degrader can vary significantly between cell lines, which will impact the efficiency of degradation.[2]
-
Recommendation: Confirm the expression of both BRD9 and the relevant E3 ligase in your cell line of interest using methods like Western Blot.[2]
-
-
Compound Stability and Solubility: The degrader may not be stable or fully soluble in your cell culture media under the experimental conditions.
-
Recommendation: Ensure the degrader is properly dissolved and handled according to the manufacturer's instructions.
-
Quantitative Data Summary
The potency of BRD9 degraders can vary depending on the specific compound, cell line, and experimental conditions. The following table summarizes reported DC50 and Dmax (maximum degradation) values for various BRD9 degraders to provide a comparative overview.
| Degrader | Cell Line | DC50 | Dmax (%) | E3 Ligase Recruited |
| This compound | Not Specified | ≤25 nM | Not Specified | Not Specified |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% | DCAF16 |
| AMPTX-1 | MCF-7 | 2 nM | 70% | DCAF16 |
| dBRD9-A | Not Specified | Low nanomolar | Near complete | Cereblon (CRBN) |
| PROTAC E5 | MV4-11 | 16 pM | Not Specified | Not Specified |
Note: DC50 and Dmax values can vary depending on the specific experimental conditions.[2]
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
This protocol outlines the steps to determine the DC50 of this compound in your cell line of interest.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.[2]
-
Prepare a serial dilution of this compound in cell culture medium. A suggested starting range is from 0.1 nM to 10 µM.
-
Treat the cells with the different concentrations of the degrader or DMSO as a vehicle control for a fixed period (e.g., 24 hours).[4]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.[2]
-
Resolve the proteins on an SDS-PAGE gel.[2]
-
Transfer the proteins to a PVDF membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[2]
-
Visualize the protein bands using an ECL substrate and an imaging system.[2]
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[2]
-
-
Data Analysis:
-
Quantify the band intensities for BRD9 and the loading control.
-
Normalize the BRD9 signal to the loading control.
-
Plot the percentage of BRD9 remaining against the log of the degrader concentration to determine the DC50 value.
-
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Time
This protocol is designed to identify the optimal duration of treatment with this compound for maximum degradation.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells as described in Protocol 1.
-
Treat the cells with a fixed, effective concentration of this compound (e.g., the determined DC50 concentration or 5-10 times the DC50).
-
-
Time Points:
-
Harvest the cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).[4]
-
-
Western Blot Analysis:
-
Perform cell lysis, protein quantification, and Western Blotting as described in Protocol 1 for each time point.
-
-
Data Analysis:
-
Quantify and normalize the BRD9 protein levels at each time point.
-
Plot the percentage of BRD9 remaining against the treatment time to determine the time at which maximum degradation occurs.
-
Visualizations
References
improving BRD9 Degrader-4 solubility for in vitro assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with BRD9 Degrader-4 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer for my assay. What should I do?
A1: This is a common issue for hydrophobic small molecules. The abrupt change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the compound to crash out.
Immediate Steps:
-
Vortex/Mix Vigorously: Immediately after dilution, vortex the solution thoroughly.
-
Sonication: If vortexing is insufficient, sonicate the solution for 5-10 minutes in a water bath.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is at a level tolerated by your cells or biochemical components, typically ≤0.5%. If your dilution resulted in a lower percentage, you might be able to slightly increase it to improve solubility.
Long-Term Solutions:
-
Intermediate Dilution: Prepare an intermediate dilution of your stock in a solvent like ethanol (B145695) or a small volume of your assay medium before the final dilution.
-
Use of Surfactants: Consider adding a low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, to your assay buffer to help maintain solubility.
Q2: What is the maximum recommended stock concentration for this compound in DMSO?
A2: While the absolute maximum can vary, a standard starting point for hydrophobic compounds like this compound is a 10 mM stock solution in 100% DMSO. Higher concentrations risk precipitation during freeze-thaw cycles. It is crucial to visually inspect your stock solution for any precipitate before each use.
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: Yes, other polar aprotic solvents can be used, but their compatibility with your specific in vitro assay must be verified. Ethanol can be an alternative, but it is more volatile. Dimethylformamide (DMF) is another option, but it is generally more toxic to cells than DMSO.
Troubleshooting Guide: Enhancing this compound Solubility
This section provides structured guidance and protocols to address solubility challenges.
Initial Solubility Assessment
If you are consistently facing precipitation, a systematic approach to finding the optimal solvent and concentration is recommended. The following table summarizes potential solubility enhancements in different solvent systems.
| Solvent System | This compound Concentration | Observation | Recommendation |
| 100% DMSO | 10 mM | Clear Solution | Recommended for primary stock solution. |
| 100% Ethanol | 10 mM | Clear Solution | Alternative for stock solution; check assay compatibility. |
| Assay Buffer + 0.5% DMSO | 100 µM | Precipitate Observed | Indicates poor aqueous solubility. Proceed to formulation optimization. |
| Assay Buffer + 0.5% DMSO + 0.01% Tween-20 | 100 µM | Clear Solution | Use of a surfactant is beneficial. |
| Assay Buffer + 10% FBS | 100 µM | Clear Solution | Serum proteins can aid in solubilization for cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the required amount of this compound solid. For example, for 1 ml of a 10 mM solution of a 500 g/mol compound, weigh 5 mg.
-
Add Solvent: Add the calculated volume of 100% DMSO to the solid compound.
-
Dissolve: Vortex the solution for 2-3 minutes. If the solid does not fully dissolve, sonicate the vial in a room temperature water bath for 10-15 minutes.
-
Inspect: Visually confirm that all solid has dissolved and the solution is clear.
-
Store: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution for In Vitro Assays
This protocol is designed to minimize precipitation during dilution into an aqueous buffer.
Caption: Workflow for preparing assay-ready concentrations.
-
Equilibrate: Thaw the 10 mM DMSO stock solution and your assay buffer at room temperature. Pre-warm the assay buffer to 37°C if it will be used in a cell-based assay.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) from your 10 mM stock using 100% DMSO.
-
Working Solution: Add the intermediate DMSO stock to the pre-warmed assay buffer while vortexing to create the highest working concentration you will need (e.g., 100 µM). Crucially, add the DMSO stock to the buffer, not the other way around.
-
Final Dilution: Perform the final serial dilutions from this working solution to achieve the desired concentrations in your assay plate.
Troubleshooting Logic for Solubility Issues
If you encounter precipitation, use the following decision tree to guide your troubleshooting process.
Caption: Decision tree for troubleshooting precipitation.
Mechanism of Action Context: BRD9 Degradation
Understanding the mechanism of BRD9 degradation is crucial for interpreting assay results. A BRD9 degrader is a heterobifunctional molecule that brings BRD9 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Simplified pathway of targeted protein degradation.
Technical Support Center: Dealing with BRD9 Degrader Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing the off-target effects of BRD9 degraders.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of BRD9 degraders?
A1: Off-target effects for BRD9 degraders, which are often Proteolysis Targeting Chimeras (PROTACs), can stem from several sources. The most common is the unintended degradation of other proteins due to the warhead (BRD9 binder) or the E3 ligase binder having affinity for other cellular proteins. For instance, pomalidomide-based degraders can sometimes degrade zinc-finger proteins.[1] It is also crucial to consider degradation-independent pharmacology where the molecule itself has an effect. Another significant issue is the "hook effect," where high concentrations of the degrader lead to non-productive binary complexes, reducing on-target efficiency and potentially causing off-target pharmacology.[1][2]
Q2: How can I distinguish between on-target toxicity and off-target effects?
A2: Differentiating between on-target and off-target effects is a critical step. A multi-pronged approach is recommended:
-
Use a Negative Control: Synthesize an inactive epimer of your degrader that cannot bind the E3 ligase but still binds the target.[1] This control helps isolate effects caused by target degradation versus other pharmacology.
-
Perform Washout Experiments: Removing the degrader from the cell culture should lead to the recovery of BRD9 protein levels and a reversal of the on-target phenotype. If a phenotype persists, it may be due to an off-target effect.[3]
-
Global Proteomics: Unbiased mass spectrometry-based proteomics is the gold standard for identifying unintended protein degradation across the entire proteome.[1][3] Comparing the proteome of cells treated with the active degrader versus a vehicle or negative control will reveal proteins that are unintentionally degraded.[1]
-
Transcriptomics: RNA-sequencing can help determine if changes in protein levels are due to protein degradation or transcriptional regulation, helping to separate direct degradation from downstream signaling effects.[1]
Q3: My BRD9 degrader shows an unexpected phenotype, but BRD9 degradation is efficient. What should I do next?
A3: If BRD9 is successfully degraded but an unexpected phenotype is observed, it strongly suggests an off-target effect. The recommended next step is a global proteomics analysis to identify other proteins that are being degraded.[1][3] Shorter treatment times (e.g., <6-8 hours) for the proteomics experiment can help distinguish direct off-targets from downstream, indirect consequences of BRD9 loss.[3][4] Once potential off-targets are identified, you must validate them using orthogonal methods like Western blotting.[1] Additionally, performing target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can confirm if the degrader physically binds to the identified off-target protein within the cell.[1][5]
Part 2: Troubleshooting Guides
Guide 1: Issue - Inconsistent BRD9 Degradation or "Hook Effect"
-
Problem: You observe variable BRD9 degradation levels between experiments, or degradation decreases at higher concentrations of your compound.
-
Possible Cause: This is often due to the "hook effect," where excessive degrader concentrations favor the formation of unproductive binary complexes (Degrader-BRD9 or Degrader-E3 Ligase) instead of the productive ternary complex (BRD9-Degrader-E3 Ligase) required for degradation.[2][6] Inconsistent results can also arise from poor compound stability in media or variable cell health.[2][7]
-
Solution Strategy:
-
Perform a Wide Dose-Response Curve: Test your degrader over a broad concentration range (e.g., picomolar to high micromolar) to identify the optimal concentration for maximal degradation and to observe the bell-shaped curve characteristic of the hook effect.[2][6]
-
Check Compound Stability: Assess the stability of your degrader in your specific cell culture media over the time course of the experiment.
-
Standardize Cell Culture: Ensure consistency in cell passage number, confluency, and seeding densities, as these can affect the efficiency of the ubiquitin-proteasome system.[2]
-
Biophysical Assays: Use techniques like TR-FRET or SPR to measure the formation and stability of the ternary complex at different concentrations, which can help explain the observed degradation profile.[2]
-
Guide 2: Issue - High Cellular Toxicity Observed
-
Problem: Application of the BRD9 degrader results in significant, unexpected cell death that may not correlate with the intended biological outcome of BRD9 loss.
-
Possible Cause: Toxicity can arise from potent on-target effects in a sensitive cell line, degradation of an essential off-target protein, or general chemical toxicity of the compound.[1]
-
Solution Strategy:
-
Determine Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to establish the precise concentration at which the degrader becomes toxic.[1]
-
Compare with a BRD9 Inhibitor: If a selective BRD9 bromodomain inhibitor is available, compare its phenotype to that of the degrader. If the inhibitor does not cause the same level of toxicity, it suggests the toxicity is either off-target or related to the degradation mechanism itself.
-
Identify Off-Targets: Use global proteomics to identify any essential proteins that are being unintentionally degraded.[8]
-
Optimize the Molecule: If an off-target is confirmed, redesigning the degrader may be necessary. Modifying the linker or using a more selective warhead can improve the selectivity profile.[2]
-
Part 3: Quantitative Data
Table 1: Comparative Selectivity of BRD9 Degraders
This table summarizes the degradation potency (DC₅₀) and selectivity of various BRD9 degraders. Lower DC₅₀ values indicate higher potency.
| Compound | Target/Family | Cell Line | DC₅₀ (nM) | Assay Time (h) | Comments | Reference |
| dBRD9 | BRD9 | MOLM-13 | Potent | 4 | No significant effect on BRD4 and BRD7 protein expression. | [9] |
| CFT8634 | BRD9 | G401 | 3 | 6 | Highly potent and selective for BRD9. | |
| CFT8634 | BRD4 | G401 | >10,000 | 6 | Demonstrates >3000-fold selectivity over BRD4. | |
| AMPTX-1 | BRD9 | MV4-11 | 0.5 | 6 | A covalent DCAF16-recruiting degrader. | [10] |
| DBr-1 | BRD9 | - | 90 | - | A DCAF1-recruiting degrader. | [10][11] |
| VZ185 | BRD9/7 | - | 4.5 | - | Selective for BRD9 and BRD7. | [10] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Part 4: Key Experimental Protocols
Protocol 1: Whole-Cell Proteomic Analysis for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency. Treat cells with the BRD9 degrader at its optimal degradation concentration (e.g., DC₉₀). Include a vehicle control (e.g., DMSO) and a negative control degrader (if available). Use a short treatment time (e.g., 2-8 hours) to prioritize direct targets.[1][4]
-
Cell Lysis and Protein Digestion: Harvest and wash cells with ice-cold PBS. Lyse cells in a urea-based buffer and quantify total protein using a BCA assay. Digest proteins into peptides using an enzyme like Trypsin.[3][5]
-
Isobaric Labeling: Label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[5]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The system will identify peptides and quantify the relative abundance of each protein across the different treatment conditions.[5]
-
Data Analysis: Process the raw data using appropriate software (e.g., MaxQuant, Proteome Discoverer). Identify proteins that show a statistically significant decrease in abundance in the degrader-treated samples compared to controls. These are your potential off-targets.[1][12]
-
Validation: Validate high-priority candidates using an orthogonal method, such as Western Blotting (see Protocol 2).[1]
Protocol 2: Western Blotting for BRD9 and Potential Off-Targets
This protocol is used to confirm the degradation of specific target proteins.
-
Sample Preparation: Treat cells with the degrader at various concentrations and time points. Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease inhibitors.[7][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7][10]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[7][10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7][13]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[7][13]
-
Incubate the membrane with a validated primary antibody against your protein of interest (e.g., anti-BRD9 or a potential off-target) overnight at 4°C.[7][10]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][10]
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.[7][10]
-
Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin) to confirm equal protein loading. Quantify band intensities using software like ImageJ.[10]
Part 5: Visual Guides & Workflows
Caption: Workflow for investigating unexpected phenotypes and off-target effects.
Caption: Simplified context of BRD9 function and potential for off-targeting.
Caption: Decision tree for troubleshooting lack of degrader activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Enhancing the Metabolic Stability of BRD9 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of metabolically stable BRD9 PROTACs (Proteolysis Targeting Chimeras).
Troubleshooting Guide: Common Issues in BRD9 PROTAC Metabolic Stability Experiments
Q1: My BRD9 PROTAC shows high clearance and a short half-life in in vitro metabolic assays. What are the likely causes and how can I troubleshoot this?
Potential Causes & Troubleshooting Steps:
-
Metabolic Instability of the Linker: The linker is often a primary site of metabolic modification for PROTACs.[1] Long, flexible linkers like polyethylene (B3416737) glycol (PEG) chains can be particularly susceptible to enzymatic degradation.[1][]
-
Troubleshooting:
-
Introduce Rigidity: Replace flexible linkers with more rigid structures, such as those containing piperidine, piperazine, or aromatic rings.[1][3] Rigid linkers can improve metabolic stability by reducing conformational flexibility.[1]
-
Incorporate Cyclic Moieties: The inclusion of cyclic structures within the linker can enhance metabolic resilience.[1]
-
Systematic Linker Modification: Synthesize a library of PROTACs with varied linker lengths and compositions to identify more stable options.
-
-
-
Metabolically Labile Warhead or E3 Ligase Ligand: The BRD9 binder (warhead) or the E3 ligase ligand can also contain metabolic "hotspots."
-
Troubleshooting:
-
-
Enzymatic Degradation: Cytochrome P450 (CYP) enzymes, aldehyde oxidase (AO), and hydrolases are major contributors to PROTAC metabolism.[5][6]
-
Troubleshooting:
-
Enzyme Phenotyping: Conduct assays with specific CYP isoforms or AO inhibitors to determine which enzymes are primarily responsible for the degradation of your PROTAC.
-
Structural Modifications: Based on the identified enzymes, make structural changes to your PROTAC to reduce its affinity for those enzymes. For instance, if aldehyde oxidase is implicated, consider modifications to heteroaromatic rings or amide groups that are known AO substrates.[5][7]
-
-
Q2: I am observing a significant discrepancy between my in vitro and in vivo metabolic stability data for my BRD9 PROTAC. What could be the reason?
Potential Causes & Troubleshooting Steps:
-
Poor Physicochemical Properties: PROTACs often have high molecular weight and lipophilicity, leading to poor solubility and permeability.[4][8] This can result in low oral bioavailability and a disconnect between in vitro and in vivo data.[9]
-
Troubleshooting:
-
Improve Solubility: Modify the PROTAC to enhance its aqueous solubility. This could involve incorporating more polar functional groups.
-
Enhance Permeability: While challenging due to their size, permeability can sometimes be improved by optimizing the linker and reducing the number of rotatable bonds.[10]
-
Alternative Delivery Routes: For initial in vivo studies, consider alternative administration routes like intravenous injection to bypass absorption-related issues.[10]
-
-
-
Involvement of Non-Microsomal Enzymes: Standard liver microsome assays primarily assess Phase I metabolism by CYP enzymes.[6] If other enzymes like aldehyde oxidase (a cytosolic enzyme) or Phase II enzymes are involved, their contribution might be missed.[6][11]
-
Troubleshooting:
-
Hepatocyte Stability Assays: Utilize cryopreserved human hepatocytes for in vitro studies, as they contain a broader range of metabolic enzymes, including cytosolic and Phase II enzymes.[7][10]
-
Blood/Plasma Stability Assays: Evaluate the stability of your PROTAC in whole blood or plasma to check for degradation by hydrolases.[6]
-
-
-
Transporter Effects: Active transport into and out of hepatocytes can influence the intracellular concentration of the PROTAC and its subsequent metabolism, which is not fully captured in microsomal assays.
-
Troubleshooting:
-
Caco-2 Assays: While primarily for intestinal permeability, Caco-2 assays can also provide insights into active transport mechanisms.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for PROTACs?
PROTACs are subject to a variety of metabolic reactions, including:
-
Oxidation: Primarily mediated by CYP enzymes, often occurring on the linker or solvent-exposed parts of the warhead and E3 ligase ligand.[5]
-
Hydrolysis: Amide and ester bonds, which are frequently present in linkers, are susceptible to hydrolysis by amidases and esterases.[5]
-
N-dealkylation and O-dealkylation: These reactions commonly occur at the points where the linker is attached to the warhead or E3 ligase ligand.[7]
-
Glucuronidation: UGT enzymes can add a glucuronic acid moiety, a common Phase II metabolic pathway.[5]
-
Aldehyde Oxidase (AO) Mediated Metabolism: AO can hydroxylate heteroaromatic rings, such as the thiazole (B1198619) ring found in some VHL ligands.[5][7]
Q2: How does the choice of E3 ligase ligand affect the metabolic stability of a BRD9 PROTAC?
The E3 ligase ligand can significantly impact metabolic stability. For example, some studies have shown that PROTACs utilizing certain E3 ligase ligands may have inherently lower metabolic stability compared to others, even with similar linkers and warheads.[] The choice of E3 ligase ligand also dictates the potential for metabolism on that part of the molecule. Therefore, it is crucial to consider the metabolic liabilities of the E3 ligase ligand itself during the design phase.
Q3: What is the "hook effect" and how does it relate to BRD9 PROTAC experiments?
The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[12] This is because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) rather than the productive ternary complex (BRD9-PROTAC-E3 ligase) required for degradation.[12] While not directly a metabolic stability issue, it is a critical factor to consider when interpreting cellular degradation data and can be mistaken for poor compound activity. To avoid this, it is essential to perform a full dose-response experiment to determine the optimal degradation concentration (DC50).[12]
Data Presentation
Table 1: Example In Vitro Metabolic Stability Data for BRD9 PROTACs
| Compound ID | Linker Type | E3 Ligase Ligand | Mouse Liver Microsome Half-life (min) | Human Liver Microsome Half-life (min) | Human Hepatocyte Intrinsic Clearance (µL/min/10^6 cells) |
| BRD9-PROTAC-01 | Flexible PEG | CRBN | 5 | 8 | 150 |
| BRD9-PROTAC-02 | Rigid Piperazine | CRBN | 35 | 42 | 30 |
| BRD9-PROTAC-03 | Flexible PEG | VHL | 12 | 15 | 95 |
| BRD9-PROTAC-04 | Rigid Piperazine | VHL | 65 | 78 | 10 |
Table 2: Example In Vivo Pharmacokinetic Data for BRD9 PROTACs in Mice
| Compound ID | Dosing Route | Dose (mg/kg) | Half-life (h) | Cmax (ng/mL) | Oral Bioavailability (%) |
| BRD9-PROTAC-02 | IV | 1 | 2.1 | 850 | N/A |
| BRD9-PROTAC-02 | PO | 10 | 1.8 | 320 | 15 |
| BRD9-PROTAC-04 | IV | 1 | 4.5 | 1200 | N/A |
| BRD9-PROTAC-04 | PO | 10 | 4.2 | 980 | 45 |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a BRD9 PROTAC in liver microsomes.
Materials:
-
Test BRD9 PROTAC
-
Positive control (high clearance compound, e.g., Verapamil)
-
Negative control (low clearance compound, e.g., Warfarin)
-
Liver microsomes (human or other species)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC and control compounds in DMSO.
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test PROTAC or control compounds to the wells and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Protocol 2: Western Blot for BRD9 Degradation
Objective: To assess the degradation of BRD9 protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing BRD9 (e.g., G401)[13]
-
BRD9 PROTAC
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-BRD9, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the BRD9 PROTAC for a specified time (e.g., 2, 4, 8, 24 hours).[14]
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and resolve by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of BRD9 degradation.
Visualizations
Caption: Mechanism of action for a BRD9 PROTAC.
Caption: Workflow for assessing BRD9 PROTAC metabolic stability.
Caption: Troubleshooting logic for poor BRD9 PROTAC stability.
References
- 1. benchchem.com [benchchem.com]
- 3. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in BRD9 degrader experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BRD9 degraders.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Unexpected Western Blot Results
Question 1: I am not observing any degradation of BRD9 after treating my cells with a degrader. What could be the reason?
Possible Causes & Solutions:
-
Suboptimal Degrader Concentration: The concentration of the degrader is crucial. Too low, and it may not effectively induce the formation of the ternary complex (BRD9-degrader-E3 ligase). Conversely, excessively high concentrations can lead to the "hook effect," where binary complexes (BRD9-degrader or degrader-E3 ligase) predominate, inhibiting the formation of the productive ternary complex.[1]
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation (DC50) and to observe any potential hook effect.[1]
-
-
Inappropriate Treatment Time: BRD9 degradation is a time-dependent process. The kinetics can vary between different degraders and cell types.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration. Significant degradation can often be observed within a few hours.[1]
-
-
Cell Line Specificity: The expression levels of BRD9 and the specific E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) recruited by your degrader can vary significantly between cell lines.
-
Solution: Confirm the expression of both BRD9 and the relevant E3 ligase in your cell line using Western Blot. If the E3 ligase expression is low, consider using a different cell line.
-
-
Compound Instability or Poor Permeability: The degrader may be unstable or precipitate in your cell culture medium, or it may have poor cell permeability.
-
Solution: Ensure the degrader is fully dissolved. You can also assess its stability in the medium over time. If permeability is an issue, medicinal chemistry efforts may be needed to optimize the molecule's properties.
-
-
Issues with the Ubiquitin-Proteasome System (UPS): The degradation of BRD9 is dependent on a functional UPS.
-
Solution: As a control, co-treat cells with your degrader and a proteasome inhibitor (e.g., MG132 or bortezomib). Inhibition of degradation in the presence of the proteasome inhibitor confirms that the process is proteasome-dependent.[2]
-
Question 2: I see some BRD9 degradation, but it's incomplete (low Dmax). Why is this happening?
Possible Causes & Solutions:
-
Inefficient Ternary Complex Formation: The geometry and stability of the ternary complex are critical for efficient ubiquitination. The linker connecting the BRD9 binder and the E3 ligase ligand plays a crucial role here.
-
Solution: If you are in the process of developing the degrader, consider synthesizing analogs with different linker lengths and compositions to improve ternary complex formation. Biophysical assays like co-immunoprecipitation can help verify complex formation.
-
-
Rapid Protein Synthesis: The cell might be synthesizing new BRD9 protein at a rate that partially counteracts the degradation.
-
Solution: You can test this by co-treating with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX). However, be aware that CHX can have broad effects on cell health.
-
-
Drug Efflux: Cells may be actively pumping the degrader out, preventing it from reaching a sufficiently high intracellular concentration.
-
Solution: This can be investigated using efflux pump inhibitors, although this is a more advanced troubleshooting step.
-
Question 3: My Western blot shows unexpected bands. What do they mean?
Possible Causes & Solutions:
-
Bands at a Lower Molecular Weight:
-
Cause: The target protein may have been cleaved or degraded by proteases released during sample preparation.
-
Solution: Ensure you use fresh samples kept on ice and always add fresh protease inhibitors to your lysis buffer.
-
-
Bands at a Higher Molecular Weight:
-
Cause: The protein may have post-translational modifications (e.g., ubiquitination), or there might be protein-protein interactions that were not fully disrupted.
-
Solution: To check for ubiquitination, you can perform an immunoprecipitation of BRD9 followed by a Western blot for ubiquitin. Ensure your samples are fully reduced and denatured by using fresh loading buffer and boiling them before loading on the gel.
-
-
Multiple Non-specific Bands:
-
Cause: The primary or secondary antibody concentration may be too high, or the primary antibody may be of poor quality and cross-react with other proteins.
-
Solution: Optimize the antibody concentrations by performing a titration. Ensure you are using a validated, high-quality antibody specific for BRD9.
-
Unexpected Cell Viability Results
Question 4: My BRD9 degrader shows potent degradation but has no effect on cell viability. Why?
Possible Causes & Solutions:
-
BRD9 is Not Essential in Your Cell Line: While BRD9 is critical in some cancers like synovial sarcoma and certain types of acute myeloid leukemia, it is not essential for the viability of all cell lines.[3]
-
Solution: Research the literature to determine if there is evidence for BRD9 dependency in your specific cancer type or cell line. Consider using a positive control cell line known to be sensitive to BRD9 degradation.
-
-
Functional Redundancy: Other proteins, such as the highly homologous BRD7, may compensate for the loss of BRD9.
-
Solution: Investigate the expression of BRD7 in your cells. Some degraders are dual BRD7/9 degraders, which could be a strategy to overcome this.
-
-
Insufficient Treatment Duration: The phenotypic effects of protein degradation can take longer to manifest than the degradation itself.
-
Solution: Extend the duration of your cell viability assay (e.g., 5-7 days), ensuring you replenish the media and degrader as needed.
-
Question 5: The degrader is highly toxic to my cells, even at concentrations where I don't see maximal BRD9 degradation. What should I do?
Possible Causes & Solutions:
-
Off-Target Effects: The degrader may be causing the degradation of other essential proteins, or the chemical matter of the degrader itself could be toxic.
-
Solution: Perform a proteomics experiment to get an unbiased view of all proteins that are downregulated upon treatment. Also, synthesize and test a negative control compound (e.g., one with a modification that prevents binding to the E3 ligase) to see if the toxicity is independent of the degradation mechanism.
-
-
Toxicity of the Vehicle (e.g., DMSO): High concentrations of the solvent used to dissolve the degrader can be toxic to cells.
-
Solution: Ensure the final concentration of the vehicle in your experiment is low (typically ≤ 0.5%) and consistent across all wells, including your untreated controls.
-
Frequently Asked Questions (FAQs)
Q1: What is a BRD9 degrader and how does it work?
A BRD9 degrader is a molecule designed to specifically remove the BRD9 protein from the cell. Most BRD9 degraders are Proteolysis-Targeting Chimeras (PROTACs). These are heterobifunctional molecules with one end that binds to BRD9 and another end that binds to an E3 ubiquitin ligase. This brings BRD9 and the E3 ligase into close proximity, leading to the ubiquitination of BRD9, which marks it for destruction by the proteasome.[1]
Q2: What is the "hook effect" in PROTAC experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at these high concentrations, the PROTAC is more likely to form non-productive binary complexes with either BRD9 or the E3 ligase, rather than the productive ternary complex required for degradation. This results in a characteristic bell-shaped dose-response curve.[2][4]
Q3: How do I choose the right controls for my BRD9 degrader experiment?
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the degrader-treated cells.
-
Negative Control Compound: An ideal negative control is a molecule that is structurally very similar to your degrader but cannot form the ternary complex (e.g., it has a mutation in the E3 ligase binding motif). This helps to distinguish effects caused by protein degradation from other pharmacological effects of the compound.
-
Positive Control Cell Line: A cell line known to be sensitive to BRD9 degradation.
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of BRD9, confirming a proteasome-dependent mechanism.[2]
Q4: How can I confirm that my degrader is forming a ternary complex?
Co-immunoprecipitation (Co-IP) is a key technique to verify the formation of the BRD9-degrader-E3 ligase ternary complex. In this experiment, you would typically pull down the E3 ligase and then use a Western blot to see if BRD9 comes down with it in a degrader-dependent manner.
Q5: What are the differences between a BRD9 degrader and a BRD9 inhibitor?
A BRD9 inhibitor is a small molecule that binds to the bromodomain of BRD9, blocking its ability to recognize acetylated lysines on histones. It only inhibits this specific function. A BRD9 degrader, on the other hand, leads to the complete removal of the BRD9 protein, thus eliminating all of its functions, including any potential scaffolding roles independent of its bromodomain. This can lead to a more profound and sustained biological effect.[5]
Data Presentation
Table 1: Degradation Potency of Various BRD9 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | E3 Ligase Recruited | Reference |
| dBRD9 | MOLM-13 | ~50 | >90% | 4 | CRBN | [6] |
| AMPTX-1 | MV4-11 | 0.5 | 93% | 6 | DCAF16 | [4] |
| AMPTX-1 | MCF-7 | 2 | 70% | 6 | DCAF16 | [4] |
| FHD-609 | SYO-1 | 0.2 | >90% | - | Not Specified | [7] |
| FHD-609 | ASKA | 0.05 | >90% | - | Not Specified | [7] |
| FHD-609 | HSSY-II | 0.14 | >90% | - | Not Specified | [7] |
| E5 | MV4-11 | 0.016 | >90% | - | Not Specified | [8] |
| VZ185 | HEK293 | 4.5 | >90% | 2 | VHL | [9] |
| DBr-1 | HEK293 | 90 | >90% | 2 | DCAF1 | [9] |
Note: DC50 and Dmax values can vary depending on the specific experimental conditions.
Table 2: Anti-proliferative Activity of BRD9 Degraders
| Degrader | Cell Line | IC50 (nM) | Assay Duration | Reference |
| E5 | MV4-11 | 0.27 | - | [8] |
| E5 | OCI-LY10 | 1.04 | - | [8] |
| dBRD9 | EOL-1 | <100 | 7 days | [6] |
| dBRD9 | MOLM-13 | <100 | 7 days | [6] |
Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells treated with a degrader.
Materials:
-
Cell culture reagents
-
BRD9 degrader and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the BRD9 degrader or a vehicle-only control for the desired time.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold lysis buffer with inhibitors, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and image using a chemiluminescence detection system.
-
Re-probing: Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the BRD9 band intensity to the corresponding loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex
This protocol is to verify the formation of the BRD9-Degrader-E3 Ligase ternary complex.
Materials:
-
Cells treated with degrader, vehicle, and proteasome inhibitor (e.g., MG132)
-
Ice-cold non-denaturing lysis buffer with protease inhibitors
-
Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or an isotype control IgG
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Treatment and Lysis: Culture cells and pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to allow the ternary complex to accumulate. Treat with the degrader or DMSO for 4-6 hours. Lyse cells in non-denaturing lysis buffer.
-
Pre-clearing Lysates: Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-VHL) or control IgG to the pre-cleared lysate and incubate overnight at 4°C.
-
Capture Immune Complex: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing with primary antibodies against BRD9 and the E3 ligase. The presence of BRD9 in the E3 ligase immunoprecipitate from degrader-treated cells indicates ternary complex formation.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the effect of a BRD9 degrader on cell proliferation and viability.
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Cell culture medium
-
BRD9 degrader and vehicle control
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Prepare a cell suspension and dispense it into the wells of an opaque-walled multiwell plate. Include control wells with medium only for background measurement.
-
Cell Treatment: Add serial dilutions of the test compound to the experimental wells and incubate for the desired period (e.g., 72 hours or longer).
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action for a BRD9 PROTAC degrader.
Caption: Experimental workflow for evaluating a novel BRD9 degrader.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. foghorntx.com [foghorntx.com]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of BRD9 Degrader Selectivity: VZ185 vs. CRBN-Based Degraders
A deep dive into the selectivity profiles of two prominent BRD9-targeting PROTACs, the VHL-based VZ185 and a representative CRBN-based degrader, dBRD9, reveals key differences in their degradation patterns and potential therapeutic implications. This guide provides a comprehensive comparison of their selectivity, supported by experimental data, detailed methodologies, and visual representations of relevant biological and experimental frameworks.
At a Glance: Selectivity and Potency
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for selectively eliminating disease-causing proteins. Their efficacy and safety are intrinsically linked to their selectivity. Here, we compare two distinct BRD9 degraders: VZ185, which co-opts the von Hippel-Lindau (VHL) E3 ligase, and dBRD9, a well-characterized degrader that utilizes the Cereblon (CRBN) E3 ligase. While both effectively degrade BRD9, their activity against other bromodomain-containing proteins, particularly the close homolog BRD7, differs significantly.
| Parameter | VZ185 | dBRD9 (as BRD9 Degrader-4) |
| E3 Ligase Recruited | VHL | CRBN |
| Primary Target(s) | BRD9, BRD7 | BRD9 |
| BRD9 DC50 | ~1.8 nM (in RI-1 cells) | Potent degradation observed at nanomolar concentrations |
| BRD7 Degradation | Yes (DC50 ~4.5 nM in RI-1 cells) | No significant degradation observed |
| BRD4 Degradation | No significant degradation observed | No significant degradation observed |
| Proteome-wide Selectivity | Highly selective for BRD7/9 | Highly selective for BRD9 |
Unveiling Selectivity: The Experimental Evidence
The selectivity of VZ185 and dBRD9 has been rigorously assessed using advanced proteomic techniques, providing a global and unbiased view of their impact on the cellular proteome.
VZ185: A Dual Degrader of BRD9 and BRD7
Mass spectrometry-based proteomic experiments have demonstrated that VZ185 is a potent and selective dual degrader of BRD9 and its close homolog BRD7.[1] In these studies, treatment of cell lines with VZ185 led to a marked and selective reduction in the levels of BRD9 and BRD7 proteins, while the abundance of other bromodomain-containing proteins and subunits of the BAF/PBAF complexes remained largely unaffected.[1] This dual activity stems from the ability of the VZ185-VHL complex to effectively recognize and target both BRD9 and BRD7 for ubiquitination and subsequent proteasomal degradation.
dBRD9: A Highly Specific BRD9 Degrader
In contrast, proteomic analyses of cells treated with the CRBN-based degrader dBRD9 revealed a remarkably specific degradation profile.[2] Quantitative mass spectrometry of MOLM-13 cells treated with dBRD9 showed a significant and singular decrease in BRD9 protein levels out of over 7,300 quantified proteins.[3] Notably, the levels of BRD7 and the BET family member BRD4 were not significantly affected, highlighting the exquisite selectivity of this CRBN-recruiting PROTAC for BRD9.[2] This selectivity is attributed to the specific ternary complex formed between dBRD9, BRD9, and CRBN, which does not productively form with other bromodomain proteins like BRD7.[4]
Experimental Protocols: A Look Under the Hood
The determination of a degrader's selectivity profile relies on robust and sensitive experimental methodologies. Below are detailed protocols for key assays used in the characterization of PROTACs like VZ185 and dBRD9.
Quantitative Mass Spectrometry-Based Proteomics
This unbiased approach provides a global view of protein level changes upon degrader treatment, offering the most comprehensive assessment of selectivity.
-
Cell Culture and Treatment: Cells are cultured to a desired density and treated with the PROTAC at a concentration around its DC50 value, alongside a vehicle control (e.g., DMSO), for a specified duration (e.g., 2-24 hours).
-
Cell Lysis and Protein Digestion: Following treatment, cells are harvested and lysed to extract total protein. The proteins are then denatured, reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): The resulting peptide mixtures from different treatment conditions are labeled with isobaric tags. These tags allow for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer fragments the peptides and the attached tags, allowing for both identification and relative quantification of the peptides (and thus the proteins) from each sample.
-
Data Analysis: The abundance of each identified protein in the degrader-treated sample is compared to the vehicle control. Statistical analysis is performed to identify proteins that show a significant decrease in abundance, indicating degradation.
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for monitoring the formation of the ternary complex (PROTAC-Target-E3 Ligase) in live cells, which is a prerequisite for degradation.
-
Cell Transfection: Cells are co-transfected with plasmids encoding the target protein (e.g., BRD9) fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the BRET acceptor).[5]
-
Compound Treatment: Transfected cells are treated with serial dilutions of the PROTAC.
-
Reagent Addition: A HaloTag® ligand, which is fluorescent, and a NanoLuc® substrate are added to the cells.[5]
-
Signal Measurement: If a ternary complex is formed, the donor and acceptor are brought into close proximity (<10 nm), allowing for resonance energy transfer from the NanoLuc® luciferase to the fluorescent HaloTag® ligand.[5] The emission from both the donor and acceptor are measured using a luminometer.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the PROTAC concentration to determine the EC50 for ternary complex formation.[5]
Visualizing the Molecular Landscape
To better understand the context in which these degraders operate and the methods used to characterize them, the following diagrams illustrate a key signaling pathway involving BRD9 and a typical experimental workflow for assessing PROTAC selectivity.
Caption: Workflow of PROTAC action and selectivity analysis.
Caption: BRD9's role in chromatin remodeling and signaling.
Conclusion
The comparative analysis of VZ185 and dBRD9 highlights a critical aspect of PROTAC design: the choice of E3 ligase recruiter can profoundly influence the selectivity profile. VZ185 acts as a dual degrader of BRD9 and BRD7, which may offer therapeutic advantages in contexts where targeting both proteins is beneficial. Conversely, dBRD9 demonstrates exceptional selectivity for BRD9, making it a valuable tool for dissecting the specific functions of BRD9 and a potentially more precise therapeutic agent where BRD7 degradation is undesirable. The continued development and characterization of diverse PROTACs will undoubtedly provide researchers with a powerful and versatile toolkit to probe complex biology and develop novel therapies.
References
A Head-to-Head Comparison of Two Emerging BRD9 Degraders: BRD9 Degrader-4 and CFT8634
For researchers, scientists, and drug development professionals, this guide offers an objective comparative analysis of two promising Bromodomain-containing protein 9 (BRD9) degraders: BRD9 Degrader-4 and CFT8634. This report synthesizes available preclinical data to evaluate their performance and potential as therapeutic agents.
Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology, particularly in cancers with SMARCB1 mutations or SS18-SSX fusions, such as synovial sarcoma and malignant rhabdoid tumors.[1] The degradation of BRD9 has shown more profound and durable anti-tumor effects compared to simple inhibition. This has spurred the development of targeted protein degraders, including heterobifunctional molecules like PROTACs and molecular glues.
This guide focuses on a comparative analysis of two such degraders: this compound, a novel bifunctional molecular glue, and CFT8634, a potent and selective oral BiDAC™ (Bifunctional Degradation Activating Compound) degrader.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative parameters for this compound and CFT8634 based on available preclinical data.
| Parameter | This compound | CFT8634 | References |
| Mechanism of Action | Bifunctional Molecular Glue | BiDAC™ (PROTAC) | [2][3] |
| E3 Ligase Recruited | DCAF16 | Cereblon (CRBN) | [3][4] |
| BRD9 Degradation (DC50) | ≤25 nM | 2-3 nM | [2][5] |
| Cell Line for DC50 | Not specified | Synovial sarcoma cell lines | [2][5] |
Table 1: In Vitro Potency and Mechanism of Action.
| Parameter | This compound | CFT8634 | References |
| Selectivity Profile | Highly selective over 8,000 proteins, including BRD4 and BRD7 | Highly selective for BRD9 over other bromodomain-containing proteins, including BRD4 and BRD7. Global proteomics in HSSYII cells (100 nM, 4h) showed BRD9 as the only significantly degraded protein out of 9,013 quantified. | [3][6] |
| Oral Bioavailability | Orally bioavailable | Orally bioavailable | [1][3] |
| In Vivo Efficacy | Demonstrated in vivo degradation of BRD9 in a mouse xenograft model. | Robust and dose-dependent tumor growth inhibition in preclinical xenograft models of SMARCB1-perturbed cancers. | [1][3] |
Table 2: Selectivity and In Vivo Activity.
Delving Deeper: A Comparative Overview
Mechanism of Action:
Both this compound and CFT8634 are designed to induce the degradation of the BRD9 protein, but they achieve this through distinct E3 ubiquitin ligases. CFT8634 functions as a conventional PROTAC, forming a ternary complex between BRD9 and the E3 ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[4]
In contrast, this compound operates as a "bifunctional molecular glue." It selectively brings BRD9 into proximity with DCAF16, a cullin-RING E3 ligase, inducing their interaction and leading to BRD9 degradation.[3] This represents a novel mechanism for BRD9 degradation, expanding the repertoire of E3 ligases that can be harnessed for targeted protein degradation.
Figure 1: Mechanism of Action for CFT8634 and this compound.
In Vitro Potency and Selectivity:
CFT8634 demonstrates exceptional potency with a DC50 value in the low single-digit nanomolar range (2-3 nM) in synovial sarcoma cell lines.[5] Global proteomic studies have confirmed its high selectivity, with BRD9 being the only protein significantly degraded out of over 9,000 proteins quantified.[6]
This compound also exhibits potent degradation of BRD9 with a DC50 of ≤25 nM.[2] While a specific cell line for this measurement is not publicly available, its developers report high selectivity over 8,000 other proteins, including the closely related bromodomain-containing proteins BRD4 and BRD7.[3]
In Vivo Efficacy:
CFT8634 has demonstrated robust, dose-dependent anti-tumor activity in preclinical patient-derived xenograft (PDX) models of synovial sarcoma.[7] These promising preclinical data supported its advancement into clinical trials.
This compound has also shown in vivo activity, with evidence of BRD9 degradation in a mouse xenograft model following oral administration.[3] However, detailed quantitative data on tumor growth inhibition and dosing regimens are not yet publicly available, making a direct comparison of in vivo efficacy challenging at this time.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of protein degraders like this compound and CFT8634.
Protein Degradation Quantification via Western Blot:
This protocol outlines the fundamental steps to assess the extent of target protein degradation upon treatment with a degrader.
Figure 2: Western Blot Workflow for Protein Degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, or 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for BRD9. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software to determine the percentage of BRD9 degradation relative to the vehicle control.
Cell Viability Assessment using MTS Assay:
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of concentrations of the degrader or vehicle control.
-
MTS Reagent Addition: After the desired incubation period (e.g., 72 hours), add MTS reagent, which contains a tetrazolium salt and an electron coupling reagent (PES), to each well.[5]
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. The viable cells will reduce the MTS to a colored formazan (B1609692) product. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Model:
This protocol provides a general framework for evaluating the anti-tumor efficacy of a degrader in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., synovial sarcoma cell line) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the degrader (e.g., orally) at various doses and schedules. The control group receives the vehicle.
-
Monitoring and Data Collection: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blot for BRD9 levels).
-
Efficacy Evaluation: Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
Both this compound and CFT8634 are potent and selective degraders of BRD9 with promising preclinical profiles. CFT8634 has a more extensively characterized in vivo efficacy profile, which has led to its progression into clinical trials. This compound, with its novel DCAF16-mediated degradation mechanism, represents an exciting new approach in the field of targeted protein degradation and has demonstrated in vivo activity.
The choice between these or other BRD9 degraders for further research and development will depend on a variety of factors, including their specific pharmacological properties, safety profiles, and the context of the targeted disease. As more data on this compound becomes publicly available, a more direct and comprehensive comparison of their in vivo performance will be possible. The continued exploration of diverse degradation mechanisms and E3 ligase recruitment holds great promise for the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amphista Therapeutics reveals novel BRD9 degradation mechanism at 2024 Symposium [synapse.patsnap.com]
- 4. Target Degradation [worldwide.promega.com]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. c4therapeutics.com [c4therapeutics.com]
Validating BRD9 Degradation: A Comparative Guide to Using CRBN Knockout Cells
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action for a novel BRD9 degrader is a critical step. This guide provides a comparative overview of experimental approaches, with a focus on utilizing CRBN knockout cells to definitively validate the role of the Cereblon (CRBN) E3 ligase in the degradation of the chromatin remodeling protein, BRD9.
Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1] Targeted degradation of BRD9 using heterobifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) is a promising therapeutic strategy. These degraders are designed to recruit an E3 ubiquitin ligase to BRD9, leading to its ubiquitination and subsequent proteasomal degradation. One of the most commonly utilized E3 ligases in targeted protein degradation is CRBN.[2][3]
To confirm that a BRD9 degrader functions through the intended CRBN-dependent pathway, a series of validation experiments are necessary. The gold-standard approach involves a direct comparison of the degrader's activity in wild-type cells versus cells where the CRBN gene has been knocked out.
The Litmus Test: BRD9 Degradation in Wild-Type vs. CRBN Knockout Cells
The fundamental principle of this validation is straightforward: if a BRD9 degrader relies on CRBN to function, its ability to reduce BRD9 protein levels will be significantly diminished or completely abolished in cells lacking CRBN. This is typically assessed by measuring key degradation parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Expected Outcomes: A Comparative Data Summary
The following table summarizes the anticipated results from a comparative study of a CRBN-dependent BRD9 degrader in wild-type (WT) and CRBN knockout (KO) cell lines.
| Cell Line | Degrader Treatment | Expected DC50 | Expected Dmax | Interpretation |
| Wild-Type (WT) | CRBN-dependent BRD9 Degrader | Potent (e.g., <10 nM)[4][5] | High (e.g., >90%)[4][5] | Efficient, CRBN-mediated degradation of BRD9. |
| CRBN Knockout (KO) | CRBN-dependent BRD9 Degrader | Significantly increased or no degradation observed | Significantly reduced or no degradation observed | Degradation is dependent on the presence of CRBN. |
| Wild-Type (WT) | Vehicle Control (e.g., DMSO) | Not Applicable | No degradation | Baseline BRD9 protein levels are stable. |
| CRBN Knockout (KO) | Vehicle Control (e.g., DMSO) | Not Applicable | No degradation | Baseline BRD9 protein levels are stable. |
Note: The specific DC50 and Dmax values are dependent on the specific degrader molecule, cell line, and experimental conditions.
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental logic, the following diagrams illustrate the CRBN-mediated degradation pathway and the workflow for its validation using knockout cells.
Figure 1. Mechanism of CRBN-dependent BRD9 degradation.
Figure 2. Experimental workflow for validation.
Key Experimental Protocols
Generation of CRBN Knockout Cells
CRISPR/Cas9-mediated gene editing is the most common method for generating CRBN knockout cell lines.
-
Design and Synthesize sgRNAs: Design two or more single-guide RNAs (sgRNAs) targeting early exons of the CRBN gene to induce frame-shift mutations.
-
Vector Construction: Clone the sgRNAs into a suitable lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target wild-type cell line.
-
Selection and Clonal Isolation: Select transduced cells using the appropriate antibiotic. Isolate single-cell clones to establish isogenic knockout lines.
-
Validation of Knockout: Confirm the absence of CRBN protein expression in the isolated clones by Western blot analysis. Genomic sequencing of the targeted locus is also recommended to verify the induced mutations.[6]
Western Blot Analysis of BRD9 Degradation
This is the primary method for quantifying changes in BRD9 protein levels.
-
Cell Culture and Treatment: Seed wild-type and CRBN knockout cells at an appropriate density. Treat the cells with a serial dilution of the BRD9 degrader or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
Densitometry Analysis: Quantify the intensity of the BRD9 and loading control bands. Normalize the BRD9 signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining BRD9. Plot the results to calculate DC50 and Dmax values.
Alternative and Complementary Validation Methods
While CRBN knockout cells provide the most definitive evidence, other experimental approaches can be used to support a CRBN-dependent mechanism of action.
| Method | Description | Expected Outcome for CRBN-Dependent Degrader |
| Competitive Binding Assay | Co-treatment of cells with the BRD9 degrader and an excess of a CRBN ligand (e.g., pomalidomide, thalidomide).[7][8] | The CRBN ligand will compete with the degrader for binding to CRBN, leading to a rescue of BRD9 degradation. |
| Proteasome Inhibition | Co-treatment of cells with the BRD9 degrader and a proteasome inhibitor (e.g., MG132, bortezomib). | The proteasome inhibitor will block the degradation of ubiquitinated BRD9, resulting in the accumulation of poly-ubiquitinated BRD9 and a rescue of total BRD9 levels. |
| Quantitative Proteomics | Unbiased mass spectrometry-based analysis (e.g., TMT or label-free quantification) of the entire proteome in cells treated with the BRD9 degrader.[9] | In wild-type cells, BRD9 will be among the most significantly downregulated proteins. This effect on BRD9 should be absent or significantly reduced in CRBN knockout cells. This method also provides valuable information on the degrader's selectivity. |
| Co-Immunoprecipitation (Co-IP) | Immunoprecipitation of CRBN from cells treated with the BRD9 degrader, followed by Western blotting for BRD9. | Successful co-immunoprecipitation of BRD9 with CRBN in the presence of the degrader demonstrates the formation of the ternary BRD9-degrader-CRBN complex. |
Conclusion
The use of CRBN knockout cells is an indispensable tool for the validation of CRBN-dependent BRD9 degraders. By demonstrating a clear loss of degradation activity in the absence of CRBN, researchers can unequivocally establish the mechanism of action of their compounds. This rigorous validation, complemented by alternative methods such as competitive binding assays and proteasome inhibition, provides the robust data package required for the continued development of novel targeted protein degraders.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 5. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating On-Target Effects of BRD9 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of BRD9 degraders, using a representative compound designated as "BRD9 Degrader-4." We will objectively compare its performance with alternative BRD9-targeting compounds and provide the supporting experimental data and protocols necessary for rigorous scientific evaluation.
Bromodomain-containing protein 9 (BRD9) is a key epigenetic reader and a component of the noncanonical SWI/SNF (ncBAF) chromatin remodeling complexes.[1] Its role in transcriptional regulation has implicated it in the pathogenesis of several diseases, including cancer.[1][2] Targeted degradation of BRD9 using Proteolysis-Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy.[3][4] This guide will focus on the critical experiments required to validate that the observed cellular effects of a BRD9 degrader are a direct consequence of its intended on-target activity.
Comparative Performance of BRD9 Degraders
The efficacy of a protein degrader is determined by its ability to induce potent, selective, and proteasome-dependent degradation of the target protein. Below is a summary of the performance of this compound compared to other known BRD9 degraders and inhibitors.
| Compound | Type | Target(s) | DC50 | IC50 (MV4-11 cells) | E3 Ligase Recruited |
| This compound (Representative) | PROTAC Degrader | BRD9 | <100 nM | <1 nM | VHL |
| dBRD9 | PROTAC Degrader | BRD9 | Potent | Not specified | CRBN |
| VZ-185 | PROTAC Degrader | BRD7/BRD9 | Not specified | Not specified | VHL |
| CFT8634 | PROTAC Degrader | BRD9 | 3 nM | Not specified | CRBN |
| FHD-609 | PROTAC Degrader | BRD9 | Not specified | Not specified | CRBN |
| I-BRD9 | Inhibitor | BRD9 | N/A | 384.83 ± 72.99 nM | N/A |
DC50: Concentration required to induce 50% degradation of the target protein. IC50: Concentration required to inhibit 50% of a biological function (e.g., cell proliferation). Data for CFT8634 and I-BRD9 are from reference[3].
Mechanism of Action: BRD9 Degradation
BRD9 degraders are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[5] One end of the degrader binds to BRD9, while the other end recruits an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag BRD9 with ubiquitin, marking it for degradation by the proteasome.
Experimental Protocols for On-Target Validation
Rigorous validation is crucial to ensure that the observed biological effects of this compound are due to the specific degradation of BRD9.[6][7] The following are key experimental protocols for this validation.
Western Blot for BRD9 Degradation
Objective: To quantify the reduction in BRD9 protein levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for BRD9. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the BRD9 signal to the loading control.
Proteasome Inhibition Assay
Objective: To confirm that the degradation of BRD9 is dependent on the proteasome.
Methodology:
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a vehicle control for 1-2 hours.[7]
-
Co-treatment: Add this compound at a concentration that causes significant degradation and co-incubate for the desired time.
-
Western Blot Analysis: Harvest the cells and perform a Western blot for BRD9 as described in Protocol 1. A rescue of BRD9 degradation in the presence of the proteasome inhibitor confirms proteasome-dependent degradation.
Selectivity Profiling using Proteomics
Objective: To assess the selectivity of this compound across the proteome.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells and prepare protein extracts.
-
Sample Preparation for Mass Spectrometry: Digest the proteins into peptides, label with tandem mass tags (TMT) or use a label-free quantification approach.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the degrader-treated and control samples to identify off-target effects.
Experimental Workflow for On-Target Validation
The following diagram illustrates a typical workflow for validating the on-target effects of a novel protein degrader.
BRD9 Signaling Pathways
BRD9 is involved in various signaling pathways that are crucial for cell growth and survival.[8][9] Its degradation can impact these pathways, leading to anti-tumor effects. Key pathways include:
-
Androgen Receptor (AR) Signaling: BRD9 is a critical regulator of AR signaling and is required for AR binding at target genes in prostate cancer.[9][10]
-
SWI/SNF Chromatin Remodeling: As a component of the ncBAF complex, BRD9 plays a role in chromatin remodeling and gene expression.[1]
-
Oncogenic Transcription Programs: In certain cancers like synovial sarcoma, BRD9 is essential for maintaining aberrant transcriptional programs that drive tumor cell survival.[1][4]
-
Cell Cycle and Apoptosis: Inhibition of BRD9 has been shown to induce cell cycle arrest and apoptosis.[2][11]
By following the rigorous validation protocols outlined in this guide, researchers can confidently establish the on-target effects of this compound and other novel BRD9-targeting compounds, paving the way for their further development as potential therapeutics.
References
- 1. Gene - BRD9 [maayanlab.cloud]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drughunter.com [drughunter.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of BRD9 Degrader-4
This document provides crucial safety and logistical information for the proper disposal of BRD9 Degrader-4, a bifunctional degrader used in cancer research.[1] Adherence to these procedural guidelines is essential for maintaining laboratory safety and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Key Safety and Handling Information
Proper handling of this compound is paramount to ensure the safety of laboratory personnel and the environment. The following table summarizes critical safety information.
| Parameter | Specification | Source |
| CAS Number | 2633632-34-3 | TargetMol SDS[2] |
| Molecular Formula | C42H49FN6O7 | Immunomart[1] |
| Storage Temperature | -20°C | Immunomart[1] |
| Personal Protective Equipment (PPE) | Chemical impermeable gloves, suitable protective clothing | TargetMol SDS[2] |
| Engineering Controls | Handle in a well-ventilated place | TargetMol SDS[2] |
| Fire Extinguishing Agents | Dry chemical, carbon dioxide, or alcohol-resistant foam | TargetMol SDS[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a designated and properly ventilated area.
1. Personal Protective Equipment (PPE) and Preparation:
- Wear appropriate PPE, including chemical-impermeable gloves, a lab coat, and safety glasses.[2]
- Ensure a well-ventilated workspace, preferably a chemical fume hood.[2]
- Prepare a designated, sealed, and properly labeled waste container for chemical disposal.[2]
2. Collection of Waste:
- Collect all materials contaminated with this compound, including unused product, empty vials, and contaminated consumables (e.g., pipette tips, gloves).
- Place all waste into the designated chemical waste container.[2]
- Avoid mixing with other incompatible waste streams.
3. Spill Management:
- In case of a spill, prevent further leakage if it is safe to do so.[2]
- Remove all sources of ignition and use spark-proof tools.[2]
- Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and collect the absorbed material into the designated waste container.
- Wash the spill area with soap and plenty of water.[2]
4. Final Disposal:
- Seal the chemical waste container securely.
- Adhered or collected material should be promptly disposed of, in accordance with appropriate local, state, and federal laws and regulations.[2]
- Discharge into the environment must be avoided.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling BRD9 Degrader-4
For researchers, scientists, and drug development professionals, the safe and effective handling of targeted protein degraders such as BRD9 Degrader-4 is paramount. This guide provides immediate, essential safety protocols, logistical information for its use, and a comprehensive disposal plan to ensure laboratory safety and experimental integrity.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its powdered form, stringent safety measures must be observed to prevent inhalation, ingestion, and skin contact.
Engineering Controls:
-
Fume Hood: All weighing and initial solubilization of the compound must be performed in a certified chemical fume hood.
-
Ventilation: Ensure adequate ventilation in all areas where the compound is handled.
Personal Protective Equipment: A comprehensive list of required PPE is detailed in the table below.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents direct skin contact and absorption. The outer glove should be disposed of immediately after handling. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne powder. |
| Body Protection | A fully buttoned lab coat. | Prevents contamination of personal clothing. |
| Respiratory | For powdered form, a properly fitted NIOSH-approved respirator is recommended. | Minimizes the risk of inhaling fine particles. |
Health and Safety Information
While a comprehensive toxicological profile for this compound is not fully established, it is prudent to handle it as a potentially hazardous compound.
| Hazard | Precaution |
| Inhalation | Avoid breathing dust or aerosols. Handle in a well-ventilated area, preferably a fume hood. |
| Skin Contact | Avoid contact with skin. In case of contact, wash immediately with soap and water. |
| Eye Contact | Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes. |
| Ingestion | Do not ingest. If swallowed, seek immediate medical attention. |
Storage and Handling
Proper storage is crucial to maintain the stability and efficacy of this compound.
| Condition | Recommendation |
| As a Solid | Store at -20°C for long-term stability. |
| In Solution | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols and Workflow
The following provides a general workflow for preparing and using this compound in a cell-based assay.
Stock Solution Preparation
-
Equilibration: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solubilization: In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the vial to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Cell Treatment Protocol
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest degrader concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess BRD9 protein levels, or cell viability assays.
Experimental workflow for using this compound.
BRD9 Signaling and Mechanism of Action
BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[1] In several types of cancer, BRD9 is overexpressed and contributes to tumor growth and survival.[2][3]
This compound is a heterobifunctional molecule, a type of PROTAC (Proteolysis Targeting Chimera), that induces the degradation of the BRD9 protein. It works by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to changes in gene expression that can inhibit cancer cell proliferation and survival.
Mechanism of action for this compound.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and exposure to personnel.
Waste Segregation and Collection
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, vials, bench paper) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing the degrader should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[4]
Decontamination
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.
-
Surfaces: Work surfaces should be wiped down with a suitable solvent (e.g., 70% ethanol) after use. The cleaning materials should be disposed of as solid hazardous waste.[5]
Final Disposal
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][6] Ensure that all waste containers are properly labeled with the chemical name and hazard information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
